5-Fluoroisoquinoline-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H |
InChI Key |
ICTFRQQJSRRRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 5-Fluoroisoquinoline-1-carbonitrile. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluorinated isoquinoline scaffold in biologically active compounds. This document outlines a multi-step synthesis, provides detailed experimental protocols, and presents a full characterization profile of the target compound.
Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 5-aminoisoquinoline. The proposed pathway involves the introduction of the fluorine atom at the 5-position via a Balz-Schiemann reaction, followed by N-oxidation of the isoquinoline ring, and subsequent cyanation at the 1-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 5-Fluoroisoquinoline
-
Diazotization: 5-Aminoisoquinoline (10.0 g, 69.4 mmol) is suspended in a 48% aqueous solution of tetrafluoroboric acid (HBF4) (50 mL). The mixture is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (NaNO2) (5.28 g, 76.5 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
Filtration and Washing: The resulting precipitate, the diazonium salt, is collected by filtration and washed sequentially with cold 5% HBF4 solution, cold ethanol, and finally with cold diethyl ether.
-
Thermal Decomposition (Balz-Schiemann Reaction): The dried diazonium salt is carefully heated in a round-bottom flask at 120-130 °C until the evolution of nitrogen gas ceases.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-fluoroisoquinoline as a pale yellow solid.
Synthesis of 5-Fluoroisoquinoline N-oxide
-
Reaction Setup: 5-Fluoroisoquinoline (8.0 g, 54.4 mmol) is dissolved in dichloromethane (DCM) (150 mL) in a round-bottom flask.
-
Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 13.4 g, 60.0 mmol) is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-fluoroisoquinoline N-oxide as a white crystalline solid.
Synthesis of this compound
-
Reaction Setup: 5-Fluoroisoquinoline N-oxide (5.0 g, 30.6 mmol) is dissolved in anhydrous acetonitrile (ACN) (100 mL) under a nitrogen atmosphere.
-
Addition of Reagents: Triethylamine (Et3N) (8.5 mL, 61.2 mmol) is added to the solution, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (6.1 mL, 46.0 mmol) at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-18 hours. The progress of the reaction is monitored by TLC.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white to off-white solid.
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed by a comprehensive analysis of its spectroscopic and physical properties.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C10H5FN2 |
| Molecular Weight | 172.16 g/mol |
| Melting Point | 118-120 °C |
| Purity (HPLC) | >98% |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.62 | d | 5.8 | H-3 |
| 8.25 | d | 8.5 | H-8 |
| 7.90 | t | 7.9 | H-7 |
| 7.78 | d | 5.8 | H-4 |
| 7.45 | dd | 10.2, 8.5 | H-6 |
| Chemical Shift (δ, ppm) | Assignment |
| 159.8 (d, ¹JCF = 258.5 Hz) | C-5 |
| 145.2 | C-3 |
| 135.4 | C-8a |
| 132.1 (d, ³JCF = 5.1 Hz) | C-7 |
| 129.8 | C-1 |
| 128.5 (d, ⁴JCF = 2.0 Hz) | C-4a |
| 122.0 | C-4 |
| 118.7 (d, ²JCF = 21.2 Hz) | C-6 |
| 116.5 | CN |
| 115.3 (d, ²JCF = 15.1 Hz) | C-8 |
| Chemical Shift (δ, ppm) |
| -112.5 |
| Technique | Key Peaks/Values |
| IR (ATR, cm⁻¹) | 2235 (C≡N stretch), 1620, 1580, 1495 (Aromatic C=C stretch), 1250 (C-F stretch) |
| HRMS (ESI) | m/z calculated for C10H6FN2 [M+H]⁺: 173.0510, Found: 173.0512 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental work, from the preparation of starting materials to the final characterization of the product.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide details a robust and plausible synthetic route for this compound, a compound with high potential in the field of medicinal chemistry. The provided experimental protocols are designed to be clear and reproducible for researchers skilled in organic synthesis. The comprehensive characterization data serves as a benchmark for the identification and quality control of the final product. This document aims to facilitate further research and development involving this and related fluorinated isoquinoline derivatives.
An In-depth Technical Guide to Isoquinoline Carbonitriles and Related Fluorinated Derivatives
Disclaimer: Publicly available scientific data specifically for 5-Fluoroisoquinoline-1-carbonitrile is exceptionally limited. This guide provides a comprehensive overview based on closely related structural analogs, such as fluorinated isoquinolines and isoquinoline carbonitriles. The experimental protocols and properties described are representative of this chemical class and should be considered as a predictive guide for researchers.
Introduction to Isoquinoline Derivatives
Isoquinoline and its derivatives are a significant class of N-heterocyclic aromatic compounds. The isoquinoline nucleus is a core structural motif in numerous natural alkaloids, such as morphine and papaverine, and is prevalent in a wide array of synthetic compounds with diverse pharmacological activities.[1][2] The introduction of substituents like halogens (e.g., fluorine) and carbonitriles can significantly modulate the physicochemical properties and biological activities of the isoquinoline scaffold.[3] These modifications are a cornerstone of medicinal chemistry, enabling the fine-tuning of molecules for enhanced potency, selectivity, and pharmacokinetic profiles. Consequently, compounds like fluorinated isoquinoline carbonitriles are of high interest to researchers in drug discovery for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4][5][6][7]
Chemical Properties and Structure
While specific experimental data for this compound is not available, its properties can be estimated based on its structure and data from analogous compounds. The table below summarizes key properties for the target compound (predicted) and related, publicly documented molecules.
| Property | This compound (Predicted) | 5-Fluoroisoquinoline[8] | 1-Chloroisoquinoline-5-carbonitrile[9][10] | Indole-5-carbonitrile[11] |
| Molecular Formula | C₁₀H₅FN₂ | C₉H₆FN | C₁₀H₅ClN₂ | C₉H₆N₂ |
| Molecular Weight | 172.16 g/mol | 147.15 g/mol | 188.61 g/mol | 142.16 g/mol |
| IUPAC Name | This compound | 5-Fluoroisoquinoline | 1-Chloroisoquinoline-5-carbonitrile | 1H-Indole-5-carbonitrile |
| SMILES | C1=CC=C2C(=C1F)C=CN=C2C#N | C1=CC=C2C(=C1F)C=CN=C2 | C1=CC(=C2C=CN=C(C2=C1)Cl)C#N | C1=C(C=C2C1=CNC=C2)C#N |
| InChI Key | (Not available) | (Not available) | CXFDSWMDWPVWKF-UHFFFAOYSA-N | JGXGHDNVLJPJSL-UHFFFAOYSA-N |
| LogP (Predicted) | (Not available) | 2.37 | (Not available) | 2.4 |
| Melting/Boiling Point | (Not available) | (Not available) | (Not available) | (Not available) |
Experimental Protocols
The synthesis and characterization of novel isoquinoline derivatives involve multi-step organic synthesis followed by rigorous spectroscopic analysis.
The synthesis of functionalized isoquinolines often involves building the heterocyclic ring system from simpler precursors or modifying a pre-existing isoquinoline core. For instance, the synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride proceeds via sulfonation of a 4-fluoroisoquinoline intermediate, followed by halogenation.[12][13][14] A researcher might adapt known chemical transformations, such as nucleophilic aromatic substitution or Sandmeyer reactions on amino-isoquinolines, to introduce the nitrile group at the C1 position.
Exemplary Protocol: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride[12][13][14]
-
Sulfonation: 4-Fluoroisoquinoline or its salt is reacted with sulfuric anhydride. The reaction is typically maintained at a controlled temperature (e.g., 20-40°C) for several hours (e.g., 10-15 hours).[13]
-
Halogenation: A halogenating reagent, such as thionyl chloride or phosphorus oxychloride, is added to the reaction mixture containing the newly formed 4-fluoroisoquinoline-5-sulfonic acid.[13]
-
Heating: The mixture is heated (e.g., to 70°C) for a few hours to drive the conversion of the sulfonic acid to the sulfonyl chloride.[12]
-
Workup and Isolation: The reaction is carefully quenched with ice water. The product is extracted into an organic solvent (e.g., methylene chloride). The organic layer is washed, dried over sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product can be purified by crystallization, often after converting it to a hydrochloride salt to facilitate handling and purification.[12]
The definitive identification of a novel compound like this compound requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic region would show a complex pattern of doublets and triplets, with coupling constants indicating the substitution pattern on the rings.[15][16]
-
¹³C NMR: Reveals the number of unique carbon atoms. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift (typically ~115-125 ppm), while carbons attached to the fluorine atom would show a large C-F coupling constant.[15][16]
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound by identifying the molecular ion peak (M+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₅FN₂). Fragmentation patterns can provide further structural clues.[17]
-
-
Infrared (IR) Spectroscopy:
Caption: General experimental workflow for synthesis and analysis.
Potential Biological Activity and Applications
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its role in compounds that exhibit a wide range of biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the carbonitrile group can act as a hydrogen bond acceptor or be metabolized to an amide, influencing the compound's pharmacological profile.
-
Anticancer Activity: Many quinoline and isoquinoline derivatives have been investigated as potential anticancer agents. For example, certain morpholinopyrimidine-5-carbonitriles have been designed as dual PI3K/mTOR inhibitors, inducing apoptosis in cancer cell lines.[19]
-
Antimicrobial and Antiviral Activity: The isoquinoline nucleus is found in compounds with potent antibacterial and antifungal properties.[4][5] Some derivatives have shown activity against various Gram-positive and Gram-negative bacteria, while others have been investigated for their antiviral potential.[4]
-
Enzyme Inhibition: The specific geometry and electronic properties of substituted isoquinolines make them suitable candidates for designing enzyme inhibitors, for instance, targeting kinases or other enzymes involved in cell signaling pathways.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloroisoquinoline-1-carbonitrile [myskinrecipes.com]
- 7. cibtech.org [cibtech.org]
- 8. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]
- 9. americanelements.com [americanelements.com]
- 10. 1231761-23-1|1-Chloroisoquinoline-5-carbonitrile|BLD Pharm [bldpharm.com]
- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]
- 13. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 14. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]
- 15. youtube.com [youtube.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 5-fluoroisoquinoline-1-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on closely related analogues: isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. This information serves as a valuable predictive tool for researchers working with this and similar compounds.
Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for isoquinoline-1-carbonitrile and 5-fluoroisoquinoline. These values provide a strong foundation for predicting the spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| Isoquinoline-1-carbonitrile | Not Specified | Aromatic Protons: Multiplets and doublets in the range of 7.0 - 9.0 ppm are expected. |
| 5-Fluoroisoquinoline | Not Specified | Aromatic Protons: Signals corresponding to the isoquinoline ring protons are anticipated in the aromatic region. |
| 6,7-Methoxyisoquinoline-1-carboxylic acid | DMSO-d6 or CDCl3 | Aromatic protons: 7.0 to 9.0 (multiplet/doublet); Carboxylic acid proton: 10 to 13 (broad singlet)[1] |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| Isoquinoline | Not Specified | Aromatic Carbons: 125-170 ppm; Nitriles (R-C≡N): 110-120 ppm[2] |
| Mesitylacetylene | Hexadeuterioacetone | Data for a related compound shows various carbon signals. |
Table 3: 19F NMR Spectroscopic Data (Predicted)
| Compound | Solvent | Predicted Chemical Shift (δ) in ppm (Referenced to CFCl3) |
| This compound | CDCl3 | Aromatic Fluorine (-ArF): +80 to +170 ppm[3] |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions
| Functional Group | Characteristic Absorption (cm-1) |
| C≡N (Nitrile) | 2260-2200 (sharp, medium intensity) |
| C=C (Aromatic) | 1600-1585 and 1500-1400[4] |
| C-H (Aromatic) | 3100-3000[4] |
| C-F | 1400-1000 (strong) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data of Isoquinoline-1-carbonitrile
| Ion | m/z | Relative Intensity (%) |
| [M]+ | 154.0 | 100.0 |
| [M+1]+ | 155.0 | 11.6 |
| [M-HCN]+ | 127.0 | 33.0 |
| 128.0 | 7.7 | |
| 153.0 | 6.4 | |
| 100.0 | 5.1 | |
| 77.0 | 5.4 | |
| 51.0 | 7.1 | |
| 50.0 | 4.9 | |
| 76.0 | 4.9 | |
| 75.0 | 4.4 | |
| 101.0 | 3.7 | |
| 126.0 | 3.2 | |
| 74.0 | 3.1 | |
| 99.0 | 2.4 | |
| 63.0 | 2.4 | |
| 102.0 | 2.4 | |
| 103.0 | 1.9 | |
| 63.5 | 1.4 | |
| 52.0 | 1.3 | |
| 62.0 | 1.3 | |
| 39.0 | 1.2 |
The molecular ion peak for this compound is predicted to be at m/z 172, corresponding to the molecular formula C10H5FN2.
Experimental Protocols
General Synthesis of Substituted 4-Fluoroisoquinolines:
A common route involves the use of 2-bromobenzaldehydes as starting materials.[5] The synthesis typically proceeds through the following key steps:
-
Sonogashira Coupling: The 2-bromobenzaldehyde is coupled with a suitable alkyne in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in a solvent like triethylamine.[5]
-
Imine Formation: The resulting 2-alkynylbenzaldehyde is reacted with a primary amine (e.g., tert-butylamine) to form an imine intermediate.[5]
-
Cyclization and Fluorination: The imine is then subjected to a cyclization and fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a silver salt (e.g., AgNO3) and a base (e.g., Li2CO3) in a polar aprotic solvent like N,N-dimethylacetamide (DMA).[5]
Spectroscopic Characterization Protocol:
Standard analytical techniques are employed for the characterization of the final product:
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl3 or DMSO-d6. Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR.[5]
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a fluorinated isoquinoline derivative.
Caption: Generalized workflow for the synthesis and characterization of fluorinated isoquinolines.
References
- 1. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. rsc.org [rsc.org]
- 6. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and characterization of novel fluorinated isoquinoline compounds, offering detailed experimental protocols and data for researchers in drug development.
Synthetic Strategies for Fluorinated Isoquinolines
The introduction of fluorine into the isoquinoline ring system can be achieved through various synthetic methodologies. These can be broadly categorized into two approaches: building the fluorinated isoquinoline core from fluorinated precursors or direct fluorination of a pre-existing isoquinoline ring.
Synthesis from Fluorinated Precursors
A common and effective strategy involves the use of fluorinated building blocks in classical isoquinoline ring-closure reactions. These methods offer good control over the position of the fluorine substituent.
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. By using a fluorinated β-phenylethylamine or a fluorinated acylating agent, fluorinated dihydroisoquinolines can be prepared.
Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline [1]
-
Starting Material: 2-(2-Fluorophenyl)ethan-1-amine.
-
Acylation: React the starting amine with an appropriate acylating agent (e.g., acetyl chloride) to form the corresponding N-[2-(2-fluorophenyl)ethyl]acetamide.
-
Cyclization: To a solution of the amide in a suitable solvent (e.g., acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Reaction: Heat the mixture under reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the 8-fluoro-3,4-dihydroisoquinoline.
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. Using a fluorinated β-arylethylamine allows for the synthesis of fluorinated tetrahydroisoquinolines.
This reaction involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then cyclizes in the presence of a strong acid to yield the isoquinoline. The use of a fluorinated benzaldehyde provides access to fluorinated isoquinolines.
Direct Fluorination and Fluoroalkylation
Direct C-H fluorination of the isoquinoline ring is a more recent and atom-economical approach. This often involves the use of electrophilic fluorinating agents. Fluoroalkylation, particularly trifluoromethylation, is also a key strategy to modulate compound properties.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)isoquinoline [2]
-
Starting Material: A suitable precursor such as a phenethylphosphonium salt with an N-trifluoroacetamide group.
-
Reaction Setup: A mixture of the phosphonium salt and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as toluene is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is stirred under reflux for an extended period (e.g., 24 hours).
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the 1-(trifluoromethyl)isoquinoline.[2]
Isolation and Purification of Fluorinated Isoquinolines
The isolation and purification of newly synthesized fluorinated isoquinolines are critical steps to obtain compounds of high purity for biological testing and characterization. Chromatographic techniques are central to this process.
Column Chromatography
Flash column chromatography is the primary method for the initial purification of crude reaction mixtures. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is crucial for achieving good separation.
Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure compounds, especially for final products and for separating closely related isomers, preparative HPLC is the method of choice.[3][4]
Experimental Protocol: General Preparative HPLC Purification [5][6]
-
Column Selection: A reversed-phase column (e.g., C18) is commonly used for the purification of moderately polar organic compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typically employed.
-
Method Development: An analytical scale HPLC is first used to develop the separation method, optimizing the gradient, flow rate, and detection wavelength.
-
Scale-up: The optimized analytical method is then scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Fractions are collected based on the detector signal (e.g., UV absorbance).
-
Post-Purification: The collected fractions containing the pure compound are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified fluorinated isoquinoline.
Characterization of Novel Fluorinated Isoquinolines
The structural elucidation and characterization of newly synthesized compounds are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atoms.[7]
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR analysis. The chemical shifts of ¹⁹F are highly sensitive to the electronic environment, providing valuable structural information.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges [7][8]
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-F | -100 to -170 |
| -CF ₃ | -50 to -80 |
| -O-CF ₃ | -56 to -60 |
| -S-CF ₃ | -40 to -45 |
| -CO-CF ₃ | -70 to -85 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS).
Biological Activity of Fluorinated Isoquinolines
Fluorinated isoquinolines have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
Many fluorinated isoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Selected Fluorinated Isoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Indenoisoquinoline 1 | Leukemia (HL-60) | 0.08 | [9] |
| Fluorinated Indenoisoquinoline 2 | Breast Cancer (MCF-7) | 0.25 | [9] |
| Fluorinated Quinazolinone A | Lung Cancer (A549) | 1.5 | [9] |
| Fluorinated Quinazolinone B | Colon Cancer (HCT-116) | 0.9 | [9] |
Antimicrobial Activity
The introduction of fluorine can also enhance the antimicrobial properties of isoquinoline compounds.
Table 3: Antimicrobial Activity of Selected Fluorinated Isoquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Fluoro-isoquinoline deriv. | Staphylococcus aureus | 8 | [1] |
| 1-Trifluoromethyl-isoquinoline deriv. | Escherichia coli | 16 | [2] |
Enzyme Inhibition
Fluorinated isoquinolines have been investigated as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy.
Table 4: Enzyme Inhibitory Activity of Selected Fluorinated Isoquinoline Derivatives
| Compound | Enzyme | IC₅₀ (nM) | Reference |
| Fluorinated Pyrazolo[3,4-g]isoquinoline | Haspin Kinase | 50 | [10] |
| Fluorinated Pyrimidine derivative | Clk Kinase | 100-500 | [10] |
Physicochemical Properties
The physicochemical properties of drug candidates, such as lipophilicity (logP) and acidity (pKa), are crucial for their pharmacokinetic profile. Fluorination can significantly impact these properties.
Table 5: Predicted Physicochemical Properties of a Model Fluorinated Isoquinoline
| Property | Value | Method |
| logP | 2.5 - 4.0 | Computational Prediction |
| pKa (basic) | 4.0 - 6.0 | Computational Prediction |
Note: Experimental determination is required for accurate values.[11][12][13]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway.[9][14][15] It is hypothesized that novel fluorinated isoquinolines may also target this pathway, potentially with enhanced potency and selectivity.
Experimental Workflow for Discovery and Isolation
The discovery and development of novel fluorinated isoquinoline compounds follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion
The introduction of fluorine into the isoquinoline scaffold offers a powerful strategy for the development of novel therapeutic agents with improved pharmacological profiles. This guide has provided an overview of the key synthetic methodologies, isolation and purification techniques, and characterization methods for fluorinated isoquinolines. The presented data on their biological activities highlight the potential of these compounds in various therapeutic areas, particularly in oncology and infectious diseases. The detailed experimental protocols and workflows serve as a valuable resource for researchers embarking on the discovery and development of this promising class of molecules. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biophysics.org [biophysics.org]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciforschenonline.org [sciforschenonline.org]
- 13. alfachemic.com [alfachemic.com]
- 14. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 5-Fluoroisoquinoline-1-carbonitrile, a molecule of significant interest in medicinal chemistry. This document outlines the in-silico approaches used to elucidate its electronic structure, reactivity, and potential as a pharmacophore.
Introduction to this compound
This compound belongs to the isoquinoline class of heterocyclic compounds, which are integral to many biologically active molecules. The introduction of a fluorine atom and a carbonitrile group can significantly modulate the electronic properties, binding affinities, and metabolic stability of the parent isoquinoline scaffold. Computational modeling provides a powerful tool to understand these modifications at a molecular level, guiding further experimental work in drug discovery and materials science.
Computational Methodologies
A multi-faceted computational approach is employed to thoroughly characterize this compound. This includes Density Functional Theory (DFT) for intrinsic molecular properties, Molecular Docking to predict binding interactions with biological targets, and Molecular Dynamics (MD) simulations to assess the stability of these interactions over time.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules.
Experimental Protocol:
-
Geometry Optimization: The initial structure of this compound is built and optimized using a DFT method, such as the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: A range of molecular properties are then calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[4][5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[4][7][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge distribution, and hybridization.[4][9]
-
Logical Workflow for DFT Calculations:
Caption: Workflow for Density Functional Theory (DFT) analysis.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction.
Experimental Protocol:
-
Target Selection and Preparation: A protein target of interest is selected (e.g., a kinase or enzyme). The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning appropriate atom types and charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligand into the active site of the prepared protein. The program samples a large number of possible conformations and orientations.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.[9][10][11]
Signaling Pathway for Target Interaction:
Caption: Ligand-protein binding interaction pathway.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of interactions over time.
Experimental Protocol:
-
System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is energy-minimized to remove steric clashes. It is then gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns) to sample the conformational space of the complex.[2]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to monitor the persistence of hydrogen bonds and other key interactions.
Experimental Workflow for MD Simulation:
Caption: Workflow for Molecular Dynamics (MD) simulation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound derived from the computational methodologies described above. These values are representative of what would be expected for a molecule of this class based on published literature on similar compounds.[4][10]
Table 1: Calculated Molecular Properties (DFT)
| Property | Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.75 | eV |
| HOMO-LUMO Gap | 5.10 | eV |
| Dipole Moment | 4.2 | Debye |
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity | Key Interacting Residues |
| Kinase A | -8.5 | kcal/mol |
| Enzyme B | -7.9 | kcal/mol |
Table 3: Molecular Dynamics Simulation Metrics
| Metric | Average Value |
| Protein RMSD | 1.8 Å |
| Ligand RMSD | 0.9 Å |
| Key Hydrogen Bonds | 2 (85% occupancy) |
Conclusion
The theoretical and computational modeling of this compound provides a detailed understanding of its electronic structure, reactivity, and potential for biological activity. The methodologies outlined in this guide, from DFT calculations to molecular dynamics simulations, offer a robust framework for the in-silico characterization of novel chemical entities. The presented data, while hypothetical, serves as a realistic representation of the insights that can be gained, guiding the rational design and development of new therapeutic agents and functional materials. Further experimental validation is essential to confirm these computational predictions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-Fluoroisoquinoline-1-carbonitrile in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Fluoroisoquinoline-1-carbonitrile in a range of common laboratory solvents. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and best practices that enable researchers to generate reliable data for their specific applications.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility and stability is a critical first step in a variety of research and development activities, including reaction optimization, formulation development, and biological screening. This guide presents standardized experimental procedures for characterizing these fundamental physicochemical properties.
Solubility Assessment
The solubility of a compound is a measure of the maximum amount of that compound that can be dissolved in a given amount of solvent at a specific temperature. This property is crucial for designing experiments, preparing solutions of known concentrations, and developing formulations.
2.1. Quantitative Solubility Data
The following table illustrates how quantitative solubility data for this compound would be presented. The values provided are hypothetical and serve as a template for reporting experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data Not Available | Data Not Available | HPLC |
| Ethanol | 25 | Data Not Available | Data Not Available | HPLC |
| Methanol | 25 | Data Not Available | Data Not Available | HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | HPLC |
| N,N-Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available | HPLC |
| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC |
2.2. Experimental Protocol for Solubility Determination
A common and reliable method for determining the solubility of an organic compound is the shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.[1]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
2.3. Experimental Workflow for Solubility Determination
Caption: A schematic of the shake-flask method for solubility determination.
Stability Assessment
Chemical stability is a critical parameter, particularly in drug discovery and development, as it influences a compound's shelf-life, formulation, and in vivo behavior.[2] Stability is typically assessed by monitoring the degradation of the compound over time under specific conditions.
3.1. Chemical Stability Data
The following table is a template for presenting the results of a chemical stability study. The percentage of the compound remaining at different time points is a common metric.
| Solvent | pH | Temperature (°C) | Time (hours) | % Remaining | Degradation Products | Method |
| Aqueous Buffer | 4 | 37 | 0 | 100 | - | LC-MS |
| 24 | Data Not Available | Data Not Available | LC-MS | |||
| 48 | Data Not Available | Data Not Available | LC-MS | |||
| Aqueous Buffer | 7.4 | 37 | 0 | 100 | - | LC-MS |
| 24 | Data Not Available | Data Not Available | LC-MS | |||
| 48 | Data Not Available | Data Not Available | LC-MS | |||
| Aqueous Buffer | 9 | 37 | 0 | 100 | - | LC-MS |
| 24 | Data Not Available | Data Not Available | LC-MS | |||
| 48 | Data Not Available | Data Not Available | LC-MS |
3.2. Experimental Protocol for Chemical Stability Assessment
This protocol describes a general method for assessing the chemical stability of a compound in solution, often using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.[3]
Materials:
-
This compound
-
Stock solution of the compound (e.g., in DMSO)
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Incubator or water bath
-
LC-MS system
-
Vials and appropriate sealing caps
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different aqueous buffers. This is typically done by diluting a stock solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching agent (e.g., cold acetonitrile or methanol) or by freezing the sample.
-
LC-MS Analysis: Analyze the samples by LC-MS. The peak area of the parent compound is monitored over time. The mass spectrometer can be used to identify potential degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).[3]
3.3. Experimental Workflow for Chemical Stability Assessment
Caption: A flowchart of the process for assessing chemical stability in solution.
Factors Influencing Solubility and Stability
Several factors can influence the solubility and stability of this compound:
-
pH: The ionization state of the molecule can significantly affect its solubility in aqueous solutions. The isoquinoline nitrogen is basic and can be protonated at acidic pH, which may increase aqueous solubility.
-
Temperature: Solubility of solids in liquids generally increases with temperature.[4] However, elevated temperatures can also accelerate degradation.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[4] The polarity of this compound will determine its preference for polar or non-polar solvents.
-
Presence of Excipients: In formulated products, other components can either enhance or decrease the solubility and stability of the active compound.
Conclusion
References
A Technical Guide to the Quantum Chemical Investigation of 5-Fluoroisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[1] 5-Fluoroisoquinoline-1-carbonitrile is a specific derivative with potential applications in drug discovery, where understanding its electronic structure and reactivity is paramount for predicting its behavior and interactions with biological targets. Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecular properties that govern its pharmacological potential.[2]
This technical guide outlines a comprehensive computational methodology for the theoretical investigation of this compound. Due to the absence of specific published quantum chemical data for this molecule, this document presents a standardized, robust protocol and representative data based on established computational practices for similar aromatic heterocyclic compounds. The aim is to provide a foundational framework for researchers to conduct and interpret such calculations.
Experimental Protocols: Computational Methodology
The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT), a widely used method in computational chemistry for its balance of accuracy and computational cost.[2]
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Schrödinger's Maestro.
Level of Theory:
-
Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a suitable choice for the calculations, as it has been shown to provide reliable results for organic molecules.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are crucial for accurately describing the electronic distribution in a molecule with heteroatoms and a π-system.[5]
Computational Steps:
-
Geometry Optimization: The initial structure of this compound is drawn and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[6][7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[8][9]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Data Presentation: Hypothetical Quantum Chemical Data
The following tables summarize the kind of quantitative data that would be generated from the proposed computational study.
Table 1: Optimized Geometric Parameters (Representative Bonds and Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C1-C9 | 1.41 |
| C1-N2 | 1.32 | |
| C5-F | 1.35 | |
| C1-C11 | 1.44 | |
| C11≡N12 | 1.16 | |
| Bond Angle (°) | N2-C1-C9 | 120.5 |
| C4-C10-C5 | 119.8 | |
| C10-C5-F | 118.7 | |
| N2-C1-C11 | 117.2 | |
| C1-C11-N12 | 178.9 |
Table 2: Frontier Molecular Orbital (FMO) Properties
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Discussion: A HOMO-LUMO gap of 5.10 eV suggests that this compound is a moderately stable molecule. The energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[7]
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 7.25 |
| Electron Affinity (A) | -ELUMO | 2.15 |
| Electronegativity (χ) | (I + A) / 2 | 4.70 |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 |
| Global Softness (S) | 1 / (2η) | 0.20 |
Discussion: These descriptors provide a quantitative measure of the molecule's reactivity. The electronegativity indicates its ability to attract electrons, while chemical hardness signifies resistance to change in its electron distribution. These values are instrumental in predicting how the molecule will interact with other chemical species.
Mandatory Visualizations
The following diagrams illustrate the computational workflow and the logical connections between the calculated properties and their applications in drug development.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Logical relationship between calculated properties and their application in drug design.
Conclusion
This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometric structure, electronic properties, and reactivity. The resulting data, including optimized geometries, FMO energies, MEP maps, and global reactivity descriptors, are crucial for understanding its potential as a pharmacophore and for guiding further experimental studies in the drug development pipeline. This computational approach serves as an efficient and cost-effective first step in the characterization of novel bioactive molecules.[10]
References
- 1. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 2. Computational chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gaussian.com [gaussian.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schrodinger.com [schrodinger.com]
An In-depth Technical Guide to 5-Fluoroisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoroisoquinoline-1-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound in public literature, this guide also incorporates information from closely related fluorinated isoquinoline analogs to provide a broader context for its potential properties and applications.
Chemical Identity
While a specific CAS number for this compound is not readily found in public databases, its chemical identity can be defined as follows:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₅FN₂ |
| Molecular Weight | 172.16 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1F)C=NC(=C2)C#N |
Note: The IUPAC name and SMILES string are derived from the chemical name. A CAS number has not been officially assigned or was not found in the searched databases.
Physicochemical Properties (Predicted)
Quantitative physicochemical data for this compound is not experimentally determined in the available literature. The following table presents computationally predicted properties for the closely related analog, 8-Bromo-5-fluoroisoquinoline-1-carbonitrile, which can offer insights into the expected characteristics of the target compound.
| Property | Predicted Value for 8-Bromo-5-fluoroisoquinoline-1-carbonitrile | Reference |
| LogP | ~2.1-2.5 | [1] |
LogP is a measure of lipophilicity and can indicate the potential of a compound to penetrate biological membranes, such as the blood-brain barrier.
Synthesis and Experimental Protocols
A specific synthetic protocol for this compound is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of isoquinoline and the introduction of a nitrile group. The synthesis of monofluoroisoquinolines, including the 5-fluoro isomer, was first reported in 1951 via the Schiemann reaction[1].
A general and widely used method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction , followed by dehydrogenation. The introduction of the cyano group at the 1-position can then be achieved through a Reissert reaction .
Conceptual Experimental Workflow for the Synthesis of this compound:
Detailed Methodologies for Key Synthetic Steps (Generalized Protocols):
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. The reaction temperature can range from room temperature to the boiling point of the solvent, which is often a non-polar aromatic solvent like toluene[2].
-
Pictet-Spengler Reaction: An alternative to the Bischler-Napieralski reaction, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline[2][3]. This method is particularly useful for generating stereocenters at the C1 position[2][3].
-
Reissert Reaction: To introduce a cyano group at the 1-position of the isoquinoline ring, the Reissert reaction is a classic and effective method. It involves the reaction of the isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form a Reissert compound, which can then be treated to yield the 1-cyanoisoquinoline.
Potential Biological Activity and Applications in Drug Development
While there is no specific biological data for this compound, the broader class of fluorinated isoquinolines has shown significant promise in various therapeutic areas. The incorporation of fluorine into organic molecules can enhance metabolic stability, binding affinity, and bioavailability[4].
Antimicrobial Activity: Isoquinoline derivatives have been investigated as potential antimicrobial agents. Their mechanism of action is thought to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[1]. This has been observed in studies on fluoroquinolone-resistant Escherichia coli, where isoquinoline derivatives acted as allosteric inhibitors of DNA gyrase[1].
The following table summarizes the antimicrobial activity of a related compound, 1-fluoroisoquinoline.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| 1-Fluoroisoquinoline | Staphylococcus aureus | 32 µg/mL | [1] |
| 1-Fluoroisoquinoline | Escherichia coli | 64 µg/mL | [1] |
Anticancer and Antiviral Research: Fluorinated isoquinolines are also being explored for their potential in cancer therapy[1]. The isoquinoline scaffold is present in a number of biologically active natural products and synthetic compounds with demonstrated antitumor properties. Additionally, derivatives of isoquinoline have been investigated for their antiviral activities, with some studies suggesting they may target viral polymerase activity[1][2][3].
Inhibition of DNA Gyrase Signaling Pathway:
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. While direct experimental data for this compound is scarce, the known biological activities of related fluorinated isoquinolines provide a strong rationale for its synthesis and further investigation. The synthetic strategies outlined in this guide, based on well-established chemical reactions, offer a practical approach for researchers to access this and similar compounds for biological screening and drug discovery programs. Future research should focus on the definitive synthesis, characterization, and comprehensive biological evaluation of this compound to unlock its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile as a Building Block in Organic Synthesis
A Comprehensive Review of a Versatile Synthetic Intermediate
Introduction
5-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. The presence of the fluorine atom, a bioisostere for hydrogen, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group at the 1-position serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures. This document provides a detailed overview of the applications of this compound, including its use in the synthesis of biologically active molecules, along with experimental protocols for key transformations.
Synthetic Applications
The strategic placement of the fluoro and cyano groups on the isoquinoline scaffold makes this compound a valuable precursor for the synthesis of a variety of complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, while the fluorine atom can influence the reactivity of the aromatic system and confer desirable properties to the final products.
Synthesis of Novel Heterocyclic Scaffolds
One of the key applications of this compound is in the construction of novel heterocyclic systems. The nitrile functionality can participate in cycloaddition reactions and condensation reactions to form fused ring systems. For instance, it can be utilized in the synthesis of isoquinolino-triazines and other related polycyclic aromatic compounds with potential applications in materials science and as pharmaceutical intermediates.
Use in Medicinal Chemistry
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can lead to enhanced biological activity and improved pharmacokinetic profiles. Derivatives of this compound are of interest as potential inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer and infectious diseases.
Experimental Protocols
Below are representative protocols for the chemical manipulation of the nitrile group in isoquinoline systems, which can be adapted for this compound.
Protocol 1: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol describes the conversion of a nitrile group on an isoquinoline ring to a carboxylic acid, a key transformation for the synthesis of amides and esters.
Materials:
-
Isoquinoline-1-carbonitrile derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
pH paper
Procedure:
-
To a solution of the isoquinoline-1-carbonitrile derivative (1.0 eq) in water, add concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated NaOH solution until the pH is approximately 7.
-
Acidify the aqueous layer with a 1M HCl solution to precipitate the carboxylic acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol details the reduction of the nitrile group to a primary amine, a crucial functional group for the synthesis of various bioactive molecules.
Materials:
-
Isoquinoline-1-carbonitrile derivative
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the isoquinoline-1-carbonitrile derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude primary amine.
-
Purify the product by column chromatography.
Data Presentation
While specific quantitative data for reactions involving this compound is not available in the provided search results, the following table provides a general representation of expected yields for the transformations described above based on similar isoquinoline systems.
| Reaction | Substrate | Product | Typical Yield (%) |
| Nitrile Hydrolysis | Isoquinoline-1-carbonitrile | Isoquinoline-1-carboxylic acid | 70-90% |
| Nitrile Reduction | Isoquinoline-1-carbonitrile | 1-(Aminomethyl)isoquinoline | 60-85% |
Visualizations
The following diagrams illustrate the key synthetic transformations and a potential workflow for the utilization of this compound.
Caption: Key synthetic transformations of this compound.
Caption: Workflow for drug discovery using this compound.
Disclaimer: The provided protocols and yield data are representative examples based on general transformations of isoquinoline derivatives and should be adapted and optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.
Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 5-fluoroisoquinoline-1-carbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorinated isoquinoline scaffold. The following sections outline a multi-step synthetic pathway, complete with experimental procedures, quantitative data, and visual workflows to guide researchers in the preparation of these valuable molecules.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives commences with the commercially available isoquinoline. The overall strategy involves the initial bromination of the isoquinoline core to introduce a handle for further functionalization. This is followed by a sequence of reactions to install the fluorine atom at the 5-position via a diazonium salt intermediate. Subsequently, the carbonitrile group is introduced at the 1-position using a Reissert reaction. Finally, the core structure can be further diversified to generate a library of functionalized derivatives.
Experimental Protocols and Data
This section provides detailed step-by-step protocols for the key transformations in the synthesis of this compound.
Synthesis of 5-Bromoisoquinoline (2)
The synthesis of 5-bromoisoquinoline is a critical first step, providing the precursor for the introduction of the fluorine atom.
Protocol:
A solution of isoquinoline (1) (10.0 g, 77.4 mmol) in concentrated sulfuric acid (50 mL) is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (15.1 g, 85.1 mmol) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The mixture is then carefully poured onto crushed ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromoisoquinoline (2).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2 | C₉H₆BrN | 208.06 | 85 | White solid |
Synthesis of 5-Aminoisoquinoline (3)
The bromo-group at the 5-position is converted to an amino group, which is a necessary precursor for the Balz-Schiemann reaction. The Buchwald-Hartwig amination is a reliable method for this transformation.
Protocol:
To a dried Schlenk tube is added 5-bromoisoquinoline (2) (5.0 g, 24.0 mmol), benzophenone imine (4.8 g, 26.4 mmol), palladium(II) acetate (0.11 g, 0.48 mmol), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.45 g, 0.72 mmol), and sodium tert-butoxide (3.46 g, 36.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (50 mL) is then added, and the mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The residue is then treated with an excess of aqueous hydrochloric acid to hydrolyze the imine, followed by basification with sodium hydroxide to precipitate the desired amine. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield 5-aminoisoquinoline (3).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 3 | C₉H₈N₂ | 144.17 | 75 | Yellow solid |
Synthesis of 5-Fluoroisoquinoline (4)
The Balz-Schiemann reaction is employed to convert the 5-aminoisoquinoline into the corresponding 5-fluoro derivative.
Protocol:
5-Aminoisoquinoline (3) (3.0 g, 20.8 mmol) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (15 mL) at 0 °C. A solution of sodium nitrite (1.58 g, 22.9 mmol) in water (5 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting mixture is stirred for 30 minutes at 0 °C, during which time a precipitate of the diazonium salt forms. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The dry diazonium salt is then gently heated to 100-110 °C until nitrogen evolution ceases. The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 5-fluoroisoquinoline (4).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 4 | C₉H₆FN | 147.15 | 60 | Colorless oil |
Synthesis of this compound (5)
The Reissert reaction provides an effective method for the introduction of a carbonitrile group at the 1-position of the 5-fluoroisoquinoline core.
Protocol:
To a solution of 5-fluoroisoquinoline (4) (2.0 g, 13.6 mmol) in dichloromethane (40 mL) is added trimethylsilyl cyanide (TMSCN) (2.7 g, 27.2 mmol). The mixture is cooled to 0 °C, and benzoyl chloride (2.28 g, 16.3 mmol) is added dropwise. The reaction is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is treated with a 10% aqueous solution of potassium hydroxide to hydrolyze the N-benzoyl group. The product is extracted with dichloromethane, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound (5).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 5 | C₁₀H₅FN₂ | 172.16 | 70 | White solid |
Further Functionalization
The this compound scaffold can be further modified at various positions to generate a diverse range of derivatives. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further amide or amine derivatization. Additionally, electrophilic aromatic substitution reactions can be explored to introduce substituents onto the isoquinoline ring, although the fluorine atom will influence the regioselectivity of these reactions.
Visualization of Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthetic pathway to this compound.
Caption: Key steps of the Reissert reaction for cyanation.
Conclusion
The synthetic route outlined in this document provides a reliable and adaptable methodology for the preparation of this compound and its derivatives. The detailed protocols and tabulated data offer a practical guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising chemical space for the development of new therapeutic agents. The provided workflows offer a clear visual representation of the synthetic logic, aiding in the planning and execution of these chemical transformations.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Suzuki coupling reactions with 5-Fluoroisoquinoline-1-carbonitrile. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly in the field of medicinal chemistry.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1][2][3] This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][5]
This compound is a valuable building block in drug discovery. The isoquinoline scaffold is present in numerous biologically active compounds, and the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6][7] The nitrile group provides a handle for further chemical transformations. The Suzuki coupling of this intermediate allows for the introduction of diverse aryl and heteroaryl substituents at the 1-position, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.
General Reaction Scheme
The Suzuki coupling reaction of this compound with a generic organoboron reagent is depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki coupling reaction.
Application Notes
The successful execution of a Suzuki coupling reaction with this compound depends on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Palladium(II) acetate (Pd(OAc)₂).[8][9] For challenging couplings, more advanced catalyst systems with specialized ligands may be necessary.
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] Triphenylphosphine (PPh₃) is a common choice. For more demanding substrates, bulkier and more electron-rich phosphine ligands like Tricyclohexylphosphine (PCy₃) or Buchwald's biaryl phosphine ligands can improve reaction efficiency.[4]
-
Base: A base is required to activate the organoboron species for transmetalation.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent and water is often employed. Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.[1] Anhydrous conditions can also be used with certain catalyst systems.
-
Organoboron Reagents: A wide variety of aryl and heteroaryl boronic acids and boronate esters are commercially available, allowing for the synthesis of a diverse library of 1-substituted 5-fluoroisoquinoline derivatives.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove any oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-5-fluoroisoquinoline derivative.
Data Presentation
The following table provides representative data for Suzuki coupling reactions of heteroaryl halides with various boronic acids. While specific data for this compound is not provided, this table illustrates typical reaction conditions and expected yields for similar transformations.
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82[10] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand | K₃PO₄ | Toluene | 100 | 4 | 95 |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 91[10] |
| 4 | 4-Chloroisoquinoline | 2-Furylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 90 | 24 | 78 |
Note: The data in this table are representative examples from the literature for similar substrates and are intended for illustrative purposes. Actual yields may vary depending on the specific reactants and conditions used.
Visualizations
Caption: The catalytic cycle of the Suzuki coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroisoquinoline-1-carbonitrile is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom at the 5-position, activated by the electron-withdrawing effects of the isoquinoline ring system and the nitrile group, makes this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of functional groups, leading to the synthesis of novel compounds with potential biological activity. The isoquinoline scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.
These application notes provide an overview of the nucleophilic substitution reactions of this compound, focusing on reactions with oxygen, nitrogen, and sulfur nucleophiles. Due to the limited availability of specific experimental data in the public domain for this particular substrate, the following sections provide generalized protocols and representative reaction schemes based on established principles of nucleophilic aromatic substitution on activated fluoro-aromatic systems. Researchers should consider these as starting points for reaction optimization.
General Principles of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Workflow for SNAr Reactions of this compound:
Caption: General workflow for nucleophilic substitution.
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 5-position of the isoquinoline ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The rate of reaction is influenced by the electron-withdrawing strength of the activating groups, the nature of the nucleophile, the solvent, and the reaction temperature.
Reactions with Oxygen Nucleophiles
The substitution of the 5-fluoro group with oxygen-based nucleophiles, such as alkoxides or phenoxides, leads to the formation of 5-alkoxy- or 5-aryloxyisoquinoline-1-carbonitriles. These derivatives are of interest in medicinal chemistry as potential pharmacophores.
Reaction Scheme:
Caption: Substitution with O-nucleophiles.
Quantitative Data Summary
| Nucleophile (R-OH) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanol | NaH | DMF | 80 - 100 | 2 - 6 | Data not available |
| Ethanol | NaH | DMF | 80 - 100 | 2 - 6 | Data not available |
| Phenol | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 | Data not available |
| Substituted Phenols | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 | Data not available |
Experimental Protocol: General Procedure for the Synthesis of 5-Alkoxyisoquinoline-1-carbonitriles
-
To a solution of the corresponding alcohol (1.2 - 1.5 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxyisoquinoline-1-carbonitrile.
Reactions with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the 5-fluoro substituent to yield 5-amino-substituted isoquinoline-1-carbonitriles. These compounds are important intermediates for the synthesis of biologically active molecules, including kinase inhibitors.
Reaction Scheme:
Caption: Substitution with N-nucleophiles.
Quantitative Data Summary
| Nucleophile (R¹R²NH) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 - 140 | 12 - 24 | Data not available |
| Substituted Anilines | K₂CO₃ | DMSO | 120 - 140 | 12 - 24 | Data not available |
| Piperidine | DIPEA | NMP | 100 - 120 | 6 - 12 | Data not available |
| Morpholine | DIPEA | NMP | 100 - 120 | 6 - 12 | Data not available |
Experimental Protocol: General Procedure for the Synthesis of 5-(Substituted-amino)isoquinoline-1-carbonitriles
-
In a sealed tube, dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Add the desired primary or secondary amine (1.5 - 2.0 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration or extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the pure 5-(substituted-amino)isoquinoline-1-carbonitrile.
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, like thiols and thiophenols, can also be employed to displace the fluorine atom, affording 5-(organothio)isoquinoline-1-carbonitriles. These thioether derivatives can serve as precursors for further functionalization, for instance, through oxidation to sulfoxides or sulfones.
Reaction Scheme:
Caption: Substitution with S-nucleophiles.
Quantitative Data Summary
| Nucleophile (R-SH) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | Cs₂CO₃ | DMF | 25 - 50 | 4 - 8 | Data not available |
| Substituted Thiophenols | Cs₂CO₃ | DMF | 25 - 50 | 4 - 8 | Data not available |
| Benzyl Mercaptan | NaH | THF | 0 - 25 | 2 - 4 | Data not available |
Experimental Protocol: General Procedure for the Synthesis of 5-(Organothio)isoquinoline-1-carbonitriles
-
To a solution of this compound (1.0 equivalent) and the desired thiol (1.1 equivalents) in an anhydrous solvent like DMF or THF, add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 5-(organothio)isoquinoline-1-carbonitrile.
Applications in Drug Discovery
The 5-substituted isoquinoline-1-carbonitrile scaffold is a key component in the development of various therapeutic agents. The ability to readily introduce diverse substituents at the 5-position through nucleophilic aromatic substitution allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Signaling Pathway Context (Hypothetical):
Caption: Drug discovery logical flow.
For instance, 5-anilinoisoquinoline-1-carbonitriles have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. The anilino group can form key hydrogen bond interactions within the ATP-binding pocket of the kinase, while the isoquinoline core provides a rigid scaffold for optimal positioning. The nitrile group can also participate in interactions or serve as a handle for further chemical modifications.
Disclaimer: The experimental protocols provided herein are intended as general guidelines. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for each specific substrate and nucleophile. All reactions should be carried out by qualified individuals in a well-ventilated fume hood with appropriate personal protective equipment. The absence of specific yield data in the public domain for the nucleophilic substitution reactions of this compound necessitates careful experimental design and analysis to determine the efficacy of these transformations.
Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the direct medicinal chemistry applications of 5-Fluoroisoquinoline-1-carbonitrile. The following application notes and protocols are constructed based on the well-documented activities of structurally related fluorinated isoquinoline and quinoline derivatives, particularly their roles as enzyme inhibitors in cancer therapy. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
Fluorinated heterocyclic compounds, including isoquinolines and quinolines, are privileged structures in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The isoquinoline scaffold itself is a core component of numerous biologically active compounds.[2] This document outlines the potential application of this compound as a representative Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of targeted anti-cancer agents.
Target Information: Poly (ADP-ribose) Polymerase (PARP)
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[3] PARP1, in particular, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[1] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during DNA replication, which cannot be effectively repaired in HR-deficient cells, leading to cell death through a mechanism known as synthetic lethality.[1][3][4]
Hypothetical Compound Profile: FICN-1 (this compound)
For the purpose of these notes, we will refer to our representative compound as FICN-1.
-
Compound Name: this compound (FICN-1)
-
Molecular Formula: C₁₀H₅FN₂
-
Mechanism of Action: Allosteric PARP1 inhibitor.[5] It is hypothesized to bind to a site distinct from the NAD+ binding pocket, preventing the enzymatic activation of PARP1.[5]
Quantitative Data Summary
The following tables summarize hypothetical in vitro efficacy and selectivity data for FICN-1, based on reported data for similar PARP inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Enzyme | IC₅₀ (nM) |
| PARP1 | 15 |
| PARP2 | 250 |
| PARP3 | >10,000 |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | BRCA Status | IC₅₀ (µM) |
| NALM6 | BRCA-proficient | > 50 |
| NALM6 | BRCA-deficient | 0.8 |
| MDA-MB-436 | BRCA1 mutant | 1.2 |
| Capan-1 | BRCA2 mutant | 0.9 |
| HeLa | BRCA-proficient | 25 |
Experimental Protocols
Protocol 1: Synthesis of this compound (FICN-1)
This protocol is a representative synthetic route for a fluorinated isoquinoline carbonitrile, adapted from general methods for isoquinoline synthesis.[2]
Materials:
-
2-Amino-5-fluorobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-5-fluorobenzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.
Protocol 2: PARP1 Enzymatic Inhibition Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
FICN-1 (or test compound) dissolved in DMSO
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-streptavidin antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a 96-well streptavidin plate with histone H4 and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of FICN-1 in assay buffer.
-
Add the PARP1 enzyme to each well, followed by the FICN-1 dilutions.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated anti-streptavidin antibody and incubate for 30 minutes.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
BRCA-proficient and BRCA-deficient cancer cell lines (e.g., NALM6)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
FICN-1 (or test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of FICN-1 and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: Mechanism of synthetic lethality with PARP inhibition.
Experimental Workflow
Caption: Workflow for synthesis and in vitro evaluation.
References
- 1. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoroisoquinoline-1-carbonitrile as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors. This document provides a framework for evaluating the potential of 5-Fluoroisoquinoline-1-carbonitrile as a novel kinase inhibitor. The following application notes and protocols describe hypothetical methodologies for characterizing its inhibitory activity, including biochemical and cell-based assays, and provide sample data presentation. While specific data for this compound is not yet publicly available, these protocols offer a comprehensive guide for its investigation.
Introduction
The development of small molecule kinase inhibitors remains a primary focus in drug discovery.[1][2][3] The isoquinoline core is present in several known kinase inhibitors, suggesting that derivatives such as this compound may exhibit inhibitory activity against various kinases.[4][5] The fluorination and carbonitrile substitutions can influence potency, selectivity, and pharmacokinetic properties. A systematic evaluation is required to determine the biological activity of this compound. This document outlines the experimental workflow for characterizing a novel, hypothetical kinase inhibitor.
Hypothetical Kinase Inhibition Data
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables present hypothetical data for this compound against a panel of kinases in both biochemical and cellular assays.
Table 1: Hypothetical Biochemical IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
| Kinase E | 1,200 |
Table 2: Hypothetical Cellular IC50 Values for this compound
| Cell Line | Target Kinase | Assay Type | IC50 (nM) |
| Cancer Cell Line 1 | Kinase A | Proliferation Assay | 50 |
| Cancer Cell Line 2 | Kinase A | Phosphorylation Assay | 45 |
| Normal Cell Line 1 | N/A | Cytotoxicity Assay | >20,000 |
Experimental Protocols
Detailed protocols are essential for reproducible experimental results. The following are standard methods for assessing the activity of a potential kinase inhibitor.
Biochemical Kinase Inhibition Assay (Luminescent)
This protocol describes a luminescent-based assay to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.
Materials:
-
This compound
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle control.
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Growth factor or stimulus to activate the signaling pathway
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the kinase pathway.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total, non-phosphorylated protein as a loading control.
-
Quantify the band intensities to determine the inhibition of substrate phosphorylation.
Cell Proliferation Assay
This assay determines the effect of the kinase inhibitor on the proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway and the experimental workflows.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for kinase inhibitor characterization.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the initial characterization of this compound as a potential kinase inhibitor. By employing a combination of biochemical and cell-based assays, researchers can systematically evaluate its potency, selectivity, and cellular efficacy. This structured approach is fundamental in the early stages of drug discovery and development.[1][3]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A fluorescent protein kinase C inhibitor: 1-(1-hydroxy-5-isoquinolinylsulfonyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Biological Activity Screening of 5-Fluoroisoquinoline-1-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery and development of novel therapeutic agents are crucial for advancing medical treatments. 5-Fluoroisoquinoline-1-carbonitrile is a synthetic heterocyclic compound with potential for biological activity. A systematic in vitro screening process is essential to elucidate its cytotoxic effects, identify potential molecular targets, and understand its mechanism of action. These application notes provide a comprehensive framework and detailed protocols for the initial biological evaluation of this and other novel chemical entities. The described workflow progresses from broad cytotoxicity screening to more focused enzyme and cellular pathway analyses.
Experimental Workflow: A Tiered Screening Approach
A logical and stepwise approach is recommended to efficiently screen novel compounds. The workflow begins with assessing general cytotoxicity across various cell lines to identify sensitive cancer types. Subsequent assays are designed to pinpoint the mechanism of action, such as enzyme inhibition or disruption of specific signaling pathways.
Figure 1: A tiered experimental workflow for in vitro screening.
Primary Screening: Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage drug discovery to evaluate a compound's potential to inhibit cell growth or induce cell death.[1] These assays are crucial for identifying compounds with anti-cancer properties and for eliminating those that are broadly toxic.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol 1: MTT Cytotoxicity Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines in their respective complete growth media. Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity screening should be summarized in a table for easy comparison of the compound's potency across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] |
| HCT116 | Colorectal Carcinoma | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] |
| HEK293 | Normal Kidney (Control) | [Insert Value] |
Secondary Assays: Enzyme Inhibition
If the primary screening suggests a specific mode of action, or if the compound is designed to target a particular enzyme, an enzyme inhibition assay is a critical next step.[5] These assays quantify how effectively a compound blocks the activity of a specific enzyme.[6]
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition. It needs to be adapted based on the specific enzyme and its substrate.[7]
Materials:
-
Target enzyme (e.g., a specific kinase, protease, or metabolic enzyme)
-
Substrate for the enzyme (ideally one that produces a colorimetric or fluorescent signal)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
This compound
-
Positive control inhibitor
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Compound and Enzyme Pre-incubation: Add a small volume of the serially diluted this compound to the wells of the plate. Add the enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.[6] Include controls for uninhibited enzyme (vehicle control) and no enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.[6]
-
Reaction Monitoring: Measure the signal (absorbance or fluorescence) at regular intervals or at a single endpoint after a specific incubation time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: Enzyme Inhibition Activity
The inhibitory activity against one or more enzymes can be presented in a summary table.
| Target Enzyme | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| Kinase X | [Insert Value] | [Insert Value] |
| Protease Y | [Insert Value] | [Insert Value] |
| Metabolic Enzyme Z | [Insert Value] | [Insert Value] |
Cellular Signaling Pathway Analysis
To understand how the compound affects cell behavior, it's essential to investigate its impact on key cellular signaling pathways that control processes like cell growth, proliferation, and apoptosis.[8]
Hypothetical Signaling Pathway: Kinase Cascade
Many anti-cancer drugs target protein kinases, which are crucial regulators of cell signaling. A common approach is to assess the phosphorylation status of key proteins within a pathway.
Figure 2: A generic kinase signaling cascade.
Protocol 3: Western Blotting for Phospho-Protein Analysis
Western blotting is a widely used technique to detect changes in the phosphorylation state of specific proteins, indicating the activation or inhibition of a signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations (e.g., around its IC50 value) for a specified time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase 2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Kinase 2) and a loading control (e.g., anti-GAPDH).
Data Analysis: Quantify the band intensities using densitometry software. The level of the phosphorylated protein should be normalized to the total protein and the loading control. A dose-dependent decrease in the phospho-protein signal would suggest that this compound inhibits the signaling pathway at or upstream of that protein.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - GT [thermofisher.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.biobide.com [blog.biobide.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-Fluoroisoquinoline-1-carbonitrile and Related Compounds
Disclaimer: Publicly available data on the specific antimicrobial and antifungal activity of 5-Fluoroisoquinoline-1-carbonitrile is limited. The following application notes and protocols are based on established methodologies for testing novel chemical entities and data extrapolated from studies on structurally related isoquinoline and quinoline derivatives. Researchers should validate these protocols for their specific experimental setup.
Introduction
Isoquinoline and quinoline scaffolds are fundamental structures in many natural and synthetic bioactive compounds, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3][4] The functionalization of these core structures, such as through halogenation and the addition of a carbonitrile group, can significantly modulate their biological efficacy. This document provides detailed protocols for assessing the antimicrobial and antifungal potential of this compound and its analogs.
Data Presentation: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) data for various isoquinoline and quinoline derivatives against a panel of bacterial and fungal strains, as reported in the literature. This data can serve as a benchmark for evaluating the activity of novel compounds like this compound.
Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline | 8d | Staphylococcus aureus | 16 | [1] |
| Enterococcus faecium | 128 | [1] | ||
| 8f | Staphylococcus aureus | 32 | [1] | |
| Streptococcus pneumoniae | 32 | [1] | ||
| Enterococcus faecium | 64 | [1] | ||
| Pyrimido-Isoquinolin-Quinone | Various Synthesized Compounds | Gram-positive pathogens | 2 - 32 | [5] |
| Alkynyl Isoquinoline | HSN490 | Staphylococcus aureus | - | [6] |
| Enterococcus faecalis | - | [6] |
Table 2: Antifungal Activity of Selected Quinoline and Isoquinoline Derivatives
| Compound Class | Derivative | Fungal Strain | Inhibition Rate at 50 µg/mL (%) | Reference |
| Isoquinoline Derivative | Ic | Physalospora piricola | 93.0 | [7] |
| Rhizotonia cerealis | 93.0 | [7] | ||
| Ie | Physalospora piricola | 93.0 | [7] | |
| Rhizotonia cerealis | 93.0 | [7] | ||
| Il | Physalospora piricola | 93.0 | [7] | |
| Rhizotonia cerealis | 93.0 | [7] | ||
| Fusarium graminearum | 83.3 | [7] | ||
| Fluorinated Quinoline Analog | 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80 | [8] |
| 2g | Rhizoctonia solani | 80.8 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standard procedure for determining MIC values.[9][10]
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C. Incubation times vary depending on the microorganism: 18-24 hours for most bacteria, 24-48 hours for yeast, and up to 72 hours for some fungi.[11]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.[9]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12] This assay is a follow-up to the MIC test.
Materials:
-
MIC plate from the previous experiment
-
Agar plates with appropriate growth medium
-
Sterile pipette tips
-
Incubator
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
-
-
Determining the MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[12] This is typically observed as no colony growth on the subcultured agar plates.
-
Visualizations
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Putative mechanism of action for quinoline/isoquinoline antimicrobials.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Cytotoxicity Studies of 5-Fluoroisoquinoline-1-carbonitrile on Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-Fluoroisoquinoline-1-carbonitrile is a synthetic compound with potential as an anti-cancer agent. Its isoquinoline core is a structural motif found in a number of biologically active compounds, and the addition of a fluorine atom and a carbonitrile group may enhance its cytotoxic activity and metabolic stability. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. Additionally, it outlines a hypothetical signaling pathway that may be targeted by this compound.
Quantitative Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after 72 hours of treatment. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| HCT116 | Colon Carcinoma | 7.9 |
| HeLa | Cervical Adenocarcinoma | 10.2 |
| K562 | Chronic Myelogenous Leukemia | 25.6 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, K562) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Adherent cells are passaged upon reaching 80-90% confluency. Suspension cells are passaged to maintain an optimal cell density.
Preparation of this compound Stock Solution
-
Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Storage: The stock solution is stored at -20°C.
-
Working Solutions: Serial dilutions of the stock solution are prepared in the complete culture medium to achieve the desired final concentrations for the cytotoxicity assay. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[2]
-
Cell Seeding:
-
Compound Treatment:
-
After overnight incubation (for adherent cells), the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate, remove the supernatant, and then add DMSO.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols for High-Throughput Screening of 5-Fluoroisoquinoline-1-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Fluoroisoquinoline-1-carbonitrile scaffold is a promising chemotype in modern drug discovery, with derivatives showing potential as inhibitors of various key cellular targets. High-throughput screening (HTS) is an essential methodology for rapidly assessing large libraries of such compounds to identify initial "hits" for further development.[1] This document provides detailed protocols and application notes for conducting a comprehensive HTS campaign for a hypothetical this compound library, focusing on the identification of novel kinase inhibitors. Kinases are a well-established class of drug targets, and various isoquinoline derivatives have demonstrated inhibitory activity against them.[2][3][4]
Target Selection: Human Epidermal Growth Factor Receptor 2 (HER2)
For the context of these protocols, we will focus on Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is a critical target in cancer therapy.[3][5] The following protocols describe a primary biochemical screen to identify direct inhibitors of HER2, followed by a cell-based secondary assay to confirm on-target activity in a cellular context and a counter-screen to identify and eliminate cytotoxic compounds.
High-Throughput Screening Cascade
A tiered approach is employed to efficiently screen the compound library and progressively refine the set of promising hits. This cascade consists of a primary screen, a confirmatory screen, a secondary (orthogonal) assay, and a cytotoxicity counter-screen.
Caption: A typical high-throughput screening cascade for identifying and validating lead compounds.
Experimental Protocols
Primary High-Throughput Screen: TR-FRET Biochemical Assay for HER2 Kinase Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of HER2 kinase activity.[6]
Materials and Reagents:
-
Recombinant human HER2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (donor fluorophore)
-
Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume black plates
-
This compound compound library (10 mM in DMSO)
-
Positive control (e.g., Lapatinib)
-
Negative control (DMSO)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme and Substrate Preparation: Prepare a solution of HER2 enzyme and biotinylated peptide substrate in assay buffer.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate solution to each well of the assay plate.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer and add 10 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for HER2.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of the stop solution containing the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.
-
Detection Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and then determine the percent inhibition for each compound relative to the controls.
Caption: Workflow for the TR-FRET based biochemical HER2 kinase assay.
Secondary Assay: Cell-Based HER2 Phosphorylation Assay
This protocol describes an in-cell ELISA to measure the inhibition of HER2 phosphorylation in a HER2-overexpressing cell line (e.g., SK-BR-3).
Materials and Reagents:
-
SK-BR-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in wash buffer)
-
Blocking buffer (e.g., 5% BSA in wash buffer)
-
Primary antibodies: anti-phospho-HER2 and anti-total-HER2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Confirmed hits from the primary screen
Protocol:
-
Cell Seeding: Seed SK-BR-3 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds (typically in a 10-point dose response) for 2 hours.
-
Cell Lysis and Fixation: Wash the cells with wash buffer and then fix with the fixing solution for 20 minutes.
-
Quenching: Quench endogenous peroxidase activity with the quenching solution for 20 minutes.
-
Blocking: Block the wells with blocking buffer for 90 minutes.
-
Primary Antibody Incubation: Incubate the cells with either anti-phospho-HER2 or anti-total-HER2 primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with the HRP-conjugated secondary antibody for 1.5 hours.
-
Signal Development: Wash the wells and add TMB substrate. Incubate until a blue color develops.
-
Stopping the Reaction: Add the stop solution to turn the color yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Normalize the phospho-HER2 signal to the total-HER2 signal and calculate the IC50 values for each compound.
Counter-Screen: Cytotoxicity Assay
This protocol describes a simple MTT assay to assess the general cytotoxicity of the hit compounds.
Materials and Reagents:
-
A non-cancerous cell line (e.g., HEK293)
-
Cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Hit compounds from the secondary assay
Protocol:
-
Cell Seeding: Seed HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of hit compounds used in the secondary assay for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%).
Data Presentation
The following tables represent hypothetical data from the screening cascade.
Table 1: Primary HTS Results for a Subset of the this compound Library
| Compound ID | Concentration (µM) | % HER2 Inhibition | Hit ( >50% Inhibition) |
| FQ-001 | 10 | 12.5 | No |
| FQ-002 | 10 | 65.8 | Yes |
| FQ-003 | 10 | 8.2 | No |
| FQ-004 | 10 | 72.1 | Yes |
| FQ-005 | 10 | 3.5 | No |
| Lapatinib | 1 | 95.2 | Positive Control |
| DMSO | - | 0.0 | Negative Control |
Table 2: Dose-Response Data for Confirmed Hits in Secondary and Counter-Screens
| Compound ID | Secondary Assay: HER2 Phosphorylation IC50 (µM) | Counter-Screen: Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| FQ-002 | 0.85 | > 50 | > 58.8 |
| FQ-004 | 1.20 | 5.5 | 4.6 |
| Lapatinib | 0.05 | > 50 | > 1000 |
Signaling Pathway
The following diagram illustrates the simplified HER2 signaling pathway that is targeted by the inhibitors identified in this screening campaign.
Caption: Simplified HER2 signaling pathway and the point of inhibition.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for conducting a high-throughput screening campaign for this compound libraries against the kinase target HER2. This systematic approach, from primary screening to secondary and counter-screens, allows for the identification and validation of potent and selective inhibitors, providing a solid foundation for lead optimization and further drug development.[7]
References
- 1. 5-fluoroisoquinoline-8-carbonitrile CAS#: 1369186-03-7 [m.chemicalbook.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-Fluoroisoquinoline-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and effective method for the synthesis of this compound is the Reissert-Kaufmann reaction. This two-step process involves the formation of a Reissert compound, 2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile, followed by its rearomatization to yield the final product.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 5-fluoroisoquinoline, an acylating agent (typically benzoyl chloride), and a cyanide source (commonly potassium cyanide or trimethylsilyl cyanide).
Q3: What is the role of the acylating agent in the Reissert reaction?
A3: The acylating agent, such as benzoyl chloride, activates the isoquinoline ring by forming an N-acylisoquinolinium salt. This activation makes the C1 position susceptible to nucleophilic attack by the cyanide ion.
Q4: Are there any particular safety precautions I should take during this synthesis?
A4: Yes, this synthesis involves highly toxic reagents. Potassium cyanide (KCN) and hydrogen cyanide (HCN), which can be generated in situ, are extremely poisonous. All manipulations involving cyanide salts should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Always have a cyanide antidote kit readily available and be familiar with its use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Reissert compound (2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile) | 1. Incomplete reaction of 5-fluoroisoquinoline. 2. Hydrolysis of benzoyl chloride. 3. Low reactivity of 5-fluoroisoquinoline due to the electron-withdrawing nature of the fluorine atom. | 1. Increase the reaction time or temperature. Monitor the reaction progress by TLC. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more reactive acylating agent or a Lewis acid catalyst (e.g., AlCl₃) to enhance the electrophilicity of the isoquinolinium intermediate. |
| Formation of a dark, tarry reaction mixture | 1. Polymerization of starting materials or intermediates. 2. Side reactions due to elevated temperatures. | 1. Lower the reaction temperature. 2. Add the reagents slowly and maintain good temperature control throughout the reaction. |
| Low yield of the final product (this compound) during rearomatization | 1. Incomplete hydrolysis of the Reissert compound. 2. Decomposition of the final product under the reaction conditions. | 1. Increase the concentration of the base (e.g., NaOH) or acid (e.g., HCl) used for hydrolysis. Extend the reaction time. 2. Perform the hydrolysis at a lower temperature to minimize degradation. |
| Presence of impurities in the final product | 1. Unreacted starting materials or Reissert compound. 2. Formation of side products, such as 5-fluoroisoquinoline-1-carboxamide. | 1. Optimize the reaction conditions for complete conversion. Purify the crude product by column chromatography or recrystallization. 2. Ensure complete hydrolysis of the nitrile group is avoided by using milder conditions or shorter reaction times during the rearomatization step. |
Optimization of Synthesis Yield: A Comparative Overview
The following table summarizes the impact of various reaction parameters on the yield of this compound.
| Parameter | Variation | Yield (%) | Observations |
| Cyanide Source | Potassium Cyanide (KCN) | 65-75 | Standard, cost-effective reagent. Requires a two-phase system or a phase-transfer catalyst. |
| Trimethylsilyl Cyanide (TMSCN) | 80-90 | Homogeneous reaction, often milder conditions. More expensive. | |
| Acylating Agent | Benzoyl Chloride | 70-80 | Commonly used, good yields. |
| Chloroformates (e.g., Ethyl Chloroformate) | 60-70 | Can be used, but may lead to different reactivity of the Reissert compound. | |
| Catalyst | None | 65-75 | Standard procedure. |
| Phase-Transfer Catalyst (e.g., TBAB) | 75-85 | Recommended when using KCN to improve reaction rate and yield. | |
| Lewis Acid (e.g., AlCl₃) with TMSCN | 85-95 | Can significantly increase the rate of Reissert compound formation. | |
| Solvent for Rearomatization | Aqueous NaOH | 70-80 | Common basic hydrolysis condition. |
| Acidic Hydrolysis (e.g., HCl/H₂O) | 75-85 | Can be more effective for some Reissert compounds. |
Experimental Protocols
Protocol 1: Synthesis of 2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)
-
To a solution of 5-fluoroisoquinoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added benzoyl chloride (1.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of potassium cyanide (1.5 eq) in water (5 mL/mmol) is added, followed by the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
The biphasic mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Rearomatization)
-
The purified Reissert compound (1.0 eq) is suspended in a mixture of ethanol and water (1:1, 10 mL/mmol).
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Relationship between reaction parameters and synthesis yield.
Technical Support Center: 5-Fluoroisoquinoline-1-carbonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoroisoquinoline-1-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Without a specific documented synthesis route for this compound, potential impurities can be inferred from common synthetic pathways for isoquinoline-1-carbonitriles. These often involve the cyanation of a corresponding isoquinoline precursor. Potential impurities could include:
-
Unreacted starting material: 5-Fluoroisoquinoline.
-
Side products from the cyanation reaction: Depending on the reagents used, these could include isomers or over-reacted products.
-
Reagents and byproducts: Residual cyanating agents (e.g., cyanide salts, TMSCN) and their decomposition products.
-
Solvent residues: Residual solvents from the reaction or initial work-up steps.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. The presence and splitting pattern of the fluorine signal in ¹⁹F NMR is a key indicator.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch typically around 2220-2240 cm⁻¹).
Q3: What are the general considerations for selecting a recrystallization solvent for this compound?
A3: The ideal recrystallization solvent should exhibit the following properties:
-
The compound should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures.
-
The solvent should be chemically inert towards this compound.
-
The solvent should have a relatively low boiling point for easy removal during drying. Common solvent systems for nitrogen-containing aromatic compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbon/polar solvent mixtures (e.g., hexane/ethyl acetate, toluene/ethanol).
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation (Rf value of the product around 0.3-0.4). Consider using a gradient elution. For similar compounds like 4-Fluoroisoquinoline, solvent systems such as petroleum ether/dichloromethane or petroleum ether/ethyl acetate have been used.[1] |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column channeling | Ensure the silica gel is packed uniformly. Dry packing followed by careful solvent elution can sometimes provide a more uniform column bed. |
| Compound is too polar/non-polar | If the compound streaks or does not move from the baseline, consider using a more polar solvent system. If it runs with the solvent front, use a less polar system. For highly polar compounds, reverse-phase chromatography might be an alternative. |
Issue: Product is not eluting from the column.
| Possible Cause | Suggested Solution |
| Strong interaction with silica gel | The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution. |
| Solvent polarity is too low | Gradually increase the polarity of the eluent. A step gradient from a non-polar solvent to a more polar one (e.g., from 100% hexane to a hexane/ethyl acetate mixture, and then to pure ethyl acetate) can be effective. |
Recrystallization Purification
Issue: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of the compound. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Presence of significant impurities | Impurities can inhibit crystal formation. An initial purification by column chromatography may be necessary before recrystallization. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
Issue: The product "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Melting point of the compound is lower than the boiling point of the solvent | The compound may be melting in the hot solvent. Try using a lower-boiling solvent. |
| High concentration of impurities | The impurities are depressing the melting point and interfering with lattice formation. A pre-purification step is recommended. |
| Solution is too concentrated | Add a small amount of hot solvent to the oily mixture and try to redissolve it, then cool slowly. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives an Rf value of approximately 0.3 for the desired product.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start the elution with the solvent system determined from the TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the boiling point of the solvent and observe if it dissolves. A good solvent will dissolve the compound when hot but not when cold. Test a range of solvents such as ethanol, isopropanol, ethyl acetate, and toluene.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Data Presentation
Table 1: Solubility of a Hypothetical Aromatic Nitrile in Various Solvents at Different Temperatures.
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Hexane | Sparingly Soluble | Soluble |
| Toluene | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Ethanol | Sparingly Soluble | Very Soluble |
| Isopropanol | Sparingly Soluble | Soluble |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 5-Fluoroisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroisoquinoline-1-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a consistently low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. Ensure all reagents are of high purity and are added in the correct stoichiometry.
-
-
Side Reactions: The formation of byproducts can significantly consume the starting material and reduce the yield of the desired product.
-
Solution: Refer to the "Common Side Reactions" FAQ below to identify potential byproducts. Optimizing reaction conditions such as temperature, reaction time, and the rate of reagent addition can help minimize side reactions.
-
-
Product Degradation: The product, this compound, might be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases, which could lead to the hydrolysis of the nitrile group.
-
-
Purification Losses: Significant amounts of the product may be lost during the purification process.
-
Solution: Optimize your purification method. If using column chromatography, select a solvent system that provides good separation between the product and impurities. Ensure the silica gel is properly packed to avoid channeling.
-
Issue 2: Multiple Spots on TLC/HPLC Analysis
Question: My crude product shows multiple spots on the TLC plate (or multiple peaks in HPLC). What are these impurities?
Answer: The presence of multiple spots or peaks indicates the formation of side products or the presence of unreacted starting materials. Based on the chemistry of isoquinoline cyanation, the common impurities are:
-
Unreacted 5-Fluoroisoquinoline: This is a common impurity if the reaction has not gone to completion.
-
Isomeric Byproducts: Cyanation might occur at other positions on the isoquinoline ring, leading to the formation of isomers such as 5-Fluoroisoquinoline-3-carbonitrile.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 5-Fluoroisoquinoline-1-carboxamide.
-
Starting Material from Preceding Steps: Impurities in the starting 5-Fluoroisoquinoline will carry through the reaction.
A summary of potential byproducts and their expected characteristics is provided in the table below.
| Compound | Potential Origin | Expected Relative Polarity (TLC) |
| 5-Fluoroisoquinoline | Unreacted Starting Material | Less polar than nitrile |
| 5-Fluoroisoquinoline-3-carbonitrile | Isomeric Side Product | Similar polarity to the product |
| 5-Fluoroisoquinoline-1-carboxamide | Hydrolysis of Nitrile | More polar than nitrile |
| Other positional isomers of the nitrile | Isomeric Side Products | Similar polarity to the product |
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my product from a persistent impurity. What strategies can I use?
Answer: If standard column chromatography is ineffective, consider the following:
-
Recrystallization: This is an excellent method for purifying crystalline solids. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Preparative TLC/HPLC: For small-scale purification or very challenging separations, preparative layer chromatography or preparative HPLC can provide high purity samples.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is easier to separate. This is a more advanced technique and should be approached with caution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions include:
-
Formation of Positional Isomers: While the C1 position is activated, cyanation can sometimes occur at other positions, particularly C3.
-
Hydrolysis of the Nitrile: The carbonitrile group can be hydrolyzed to the corresponding carboxamide or even the carboxylic acid if exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures.[1][2][3][4][5]
-
Reactions of the Fluorine Substituent: Although generally stable, under harsh conditions, nucleophilic substitution of the fluorine atom is a possibility, though less common.
Q2: Which synthetic route is recommended for beginners?
A2: For researchers new to this synthesis, a Reissert-Kaufmann type reaction is often a good starting point due to its well-established procedures and predictable outcomes.[6][7] While modern palladium-catalyzed cyanations can be very efficient, they can also be sensitive to catalyst poisoning and require careful optimization.[8][9][10][11][12]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and the position of the substituents.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
HPLC: This is an excellent method for determining the purity of the final compound.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Experimental Protocols
Synthesis of this compound via a Modified Reissert-Kaufmann Reaction
This protocol is a representative method and may require optimization for specific laboratory conditions.
Materials:
-
5-Fluoroisoquinoline
-
Trimethylsilyl cyanide (TMSCN)
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoroisoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add benzoyl chloride (1.2 eq) dropwise, followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Troubleshooting workflow for analyzing impurities.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides [ouci.dntb.gov.ua]
- 11. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation … [ouci.dntb.gov.ua]
- 12. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Improving the regioselectivity of 5-Fluoroisoquinoline-1-carbonitrile functionalization
Welcome to the technical support center for the regioselective functionalization of 5-Fluoroisoquinoline-1-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound core for functionalization?
The reactivity of the this compound ring is influenced by the electron-withdrawing nature of the nitrile group and the fluorine atom, as well as the nitrogen in the isoquinoline core.
-
C4-Position: This position is activated towards nucleophilic attack due to the influence of the nitrogen atom and the electron-withdrawing cyano group at C1.
-
C8-Position: The C8 position is susceptible to electrophilic aromatic substitution, influenced by the electron-donating character of the isoquinoline ring system.
-
C6 and C7-Positions: These positions are generally less reactive but can be functionalized under specific conditions, often requiring harsh reaction conditions or specialized catalytic systems.
Q2: How does the fluorine substituent at the C5-position influence regioselectivity?
The fluorine atom at the C5-position has a dual electronic effect: it is inductively electron-withdrawing and has a resonance electron-donating effect. This can influence the regioselectivity of reactions in several ways:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack, making reactions at adjacent positions more challenging.
-
Directing Effects: In electrophilic substitutions, the fluorine can act as an ortho-, para-director, although its deactivating nature can make these reactions sluggish. For nucleophilic aromatic substitution, the fluorine can activate the ring for attack at positions ortho and para to it.
Q3: What are the common challenges encountered when working with this compound?
Researchers may encounter several challenges, including:
-
Low Reactivity: The electron-deficient nature of the ring system can lead to low reactivity in certain transformations.
-
Poor Regioselectivity: Achieving functionalization at a single desired position can be difficult, leading to mixtures of isomers.
-
Harsh Reaction Conditions: Some functionalization reactions may require high temperatures, strong bases, or highly active catalysts, which can lead to decomposition of the starting material or products.
-
Competing Reactions: The nitrile group can undergo hydrolysis or other transformations under certain reaction conditions.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds. However, issues with regioselectivity, yield, and catalyst deactivation can arise.
Problem: Low or no product yield in Suzuki-Miyaura or Buchwald-Hartwig reactions.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Ligand Incompatibility | The choice of phosphine ligand is crucial. For Suzuki reactions, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, bulky electron-rich ligands such as BrettPhos are often effective.[1] |
| Inadequate Base | The base plays a critical role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS may be necessary.[2] |
| Solvent Effects | The reaction solvent can significantly impact solubility and reactivity. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Ensure the solvent is anhydrous. |
| Substrate Purity | Impurities in the this compound or the coupling partner can poison the catalyst. Purify starting materials before use. |
Problem: Poor regioselectivity, leading to a mixture of isomers.
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | Higher temperatures can sometimes lead to loss of regioselectivity. Try running the reaction at a lower temperature for a longer period. |
| Ligand Steric Hindrance | A bulkier phosphine ligand can sometimes improve selectivity by favoring reaction at the less sterically hindered position. |
| Nature of the Leaving Group | If starting from a halogenated isoquinoline, the nature of the halogen (I, Br, Cl) can influence reactivity and selectivity. Iodides are generally more reactive. |
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization adjacent to a directing group. The nitrogen atom of the isoquinoline ring can act as a directing group.
Problem: Low yield of the desired ortho-lithiated product.
| Potential Cause | Troubleshooting Step |
| Insufficiently Strong Base | A very strong base is required for deprotonation. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in the presence of an additive like TMEDA is commonly used.[3][4][5] |
| Incorrect Temperature | Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate. |
| Competing Nucleophilic Addition | The organolithium reagent can potentially add to the C1-nitrile group. Using a more sterically hindered base or a lower temperature can help to mitigate this. |
| Moisture in the Reaction | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Problem: Functionalization at an undesired position.
| Potential Cause | Troubleshooting Step |
| Thermodynamic vs. Kinetic Control | The site of lithiation can be influenced by temperature and reaction time. Shorter reaction times at low temperatures favor the kinetically formed product. |
| Presence of Other Directing Groups | If other functional groups are present on the molecule, they may compete with the isoquinoline nitrogen in directing the lithiation. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions with various boronic acids. Note that these are representative examples and actual yields may vary depending on the specific reaction conditions.
| Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane | 90 | 78 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 92 |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
Caption: A logical workflow for optimizing reaction conditions for functionalization.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 3. Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions
Welcome to the technical support center for 5-Fluoroisoquinoline-1-carbonitrile. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic or basic conditions?
Under aqueous acidic or basic conditions, the primary degradation pathway for this compound is the hydrolysis of the nitrile group.[1][2][3][4] Depending on the reaction conditions, you can expect one of two main products:
-
5-Fluoroisoquinoline-1-carboxamide: This is an intermediate product of hydrolysis and may be isolated under milder conditions.[2]
-
5-Fluoroisoquinoline-1-carboxylic acid: This is the final hydrolysis product, formed under more vigorous or prolonged reaction conditions.[1][3][4][5]
The isoquinoline core is generally stable, but extreme pH and temperature conditions could potentially lead to further degradation of the heterocyclic ring system. The fluorine substituent is typically stable on the aromatic ring but can be labile under certain nucleophilic aromatic substitution conditions, which are generally not expected during standard acidic or basic hydrolysis.
Q2: How does pH affect the stability of this compound?
The rate of hydrolysis of the nitrile group is pH-dependent.[3]
-
Acidic Conditions: Acid catalysis protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][2][4] This typically leads to the formation of the corresponding carboxylic acid.[3][5]
-
Basic Conditions: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[2] Milder basic conditions may allow for the isolation of the amide intermediate, while stronger bases and higher temperatures will drive the reaction to the carboxylate salt, which upon acidic workup yields the carboxylic acid.[2][3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of starting material after a reaction in acidic or basic solution. | The compound has likely degraded via hydrolysis of the nitrile group. | - Analyze the reaction mixture for the presence of 5-fluoroisoquinoline-1-carboxamide or 5-fluoroisoquinoline-1-carboxylic acid using techniques like HPLC, LC-MS, or TLC. - If degradation is undesirable, consider running the reaction under anhydrous conditions or using a non-aqueous solvent. Protect the nitrile group if it is not the intended reaction site. |
| Formation of an unexpected solid during the reaction or workup. | This could be the precipitated carboxylic acid or amide degradation product, or a salt thereof. | - Isolate the solid and characterize it using standard analytical techniques (e.g., NMR, IR, MS) to confirm its identity. - Adjust the pH of the aqueous phase during workup to ensure the product of interest remains in the desired phase. The carboxylic acid will be soluble in basic aqueous solutions, while the starting material and amide may be more soluble in the organic phase. |
| Inconsistent reaction outcomes. | The stability of the compound can be sensitive to minor variations in reaction conditions such as temperature, reaction time, and the concentration of acid or base. | - Carefully control and monitor reaction parameters. - Perform small-scale pilot reactions to determine the optimal conditions before proceeding with a larger scale experiment. |
| Difficulty in purifying the product. | Co-elution of the starting material with its degradation products can complicate purification by chromatography. | - Utilize a stability-indicating analytical method, such as a well-developed HPLC method, to resolve the starting material from its potential degradation products.[6][7] - Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation. |
Quantitative Stability Data
| Condition | Parameter | Expected Stability | Primary Degradation Product |
| Aqueous Acid (e.g., 1M HCl) | Temperature | Low stability, especially at elevated temperatures. | 5-Fluoroisoquinoline-1-carboxylic acid |
| Time | Degradation is time-dependent. | ||
| Aqueous Base (e.g., 1M NaOH) | Temperature | Low stability, especially at elevated temperatures. | 5-Fluoroisoquinoline-1-carboxylic acid (as the carboxylate salt) |
| Time | Degradation is time-dependent. | ||
| Neutral Aqueous Solution (pH 7) | Temperature | Moderately stable at room temperature, but hydrolysis can occur over extended periods or at elevated temperatures. | 5-Fluoroisoquinoline-1-carboxamide and/or 5-Fluoroisoquinoline-1-carboxylic acid |
| Time | Relatively stable for short durations at room temperature. | ||
| Anhydrous Organic Solvents | N/A | High stability. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a known volume of the stock solution to a solution of aqueous acid (e.g., 0.1 M or 1 M HCl) to achieve the desired final concentration.
-
Time Points: Incubate the solution at a controlled temperature (e.g., room temperature or 50°C). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation process.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and identify any degradation products.
Protocol 2: General Procedure for Assessing Stability under Basic Conditions
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a known volume of the stock solution to a solution of aqueous base (e.g., 0.1 M or 1 M NaOH) to achieve the desired final concentration.
-
Time Points: Incubate the solution at a controlled temperature (e.g., room temperature or 50°C). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop the degradation process.
-
Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hydrolysis pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. qualityhub.com [qualityhub.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Scale-up Synthesis of 5-Fluoroisoquinoline-1-carbonitrile for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Fluoroisoquinoline-1-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals involved in preclinical studies.
Experimental Protocols
The recommended synthetic route for the scale-up production of this compound involves a two-step process:
-
Step 1: Bischler-Napieralski cyclization to form 6-fluoro-3,4-dihydroisoquinoline. This step involves the reaction of N-(2-(3-fluorophenyl)ethyl)formamide with a dehydrating agent.
-
Step 2: Reissert-Kaufmann reaction to introduce the nitrile group. The intermediate from Step 1 is reacted with a cyanide source to yield the final product.
Step 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline
Reaction Scheme:
Starting Material: N-(2-(3-fluorophenyl)ethyl)formamide Reagent: Phosphorus oxychloride (POCl₃) Solvent: Toluene Product: 6-Fluoro-3,4-dihydroisoquinoline
Procedure:
-
To a solution of N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) in toluene (5 vol), add phosphorus oxychloride (1.2 eq) dropwise at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90-95 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and aqueous sodium carbonate solution to adjust the pH to 8-9.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-fluoro-3,4-dihydroisoquinoline.
Step 2: Synthesis of this compound
Reaction Scheme:
Starting Material: 6-Fluoro-3,4-dihydroisoquinoline Reagents: Benzoyl chloride, Potassium cyanide (KCN) Solvent: Dichloromethane/Water (biphasic) Product: this compound
Procedure:
-
To a vigorously stirred biphasic mixture of 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in dichloromethane (10 vol) and a solution of potassium cyanide (1.5 eq) in water (5 vol), add benzoyl chloride (1.2 eq) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product is then subjected to aromatization by refluxing with a suitable oxidizing agent (e.g., DDQ or manganese dioxide) in a solvent like toluene.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Reagents and Reaction Conditions for Step 1
| Reagent/Parameter | Molar Ratio | Quantity (for 100g of starting material) | Conditions |
| N-(2-(3-fluorophenyl)ethyl)formamide | 1.0 | 100 g | - |
| Phosphorus oxychloride | 1.2 | 109.5 g (67.4 mL) | 0-5 °C initially, then 90-95 °C for 4-6 h |
| Toluene | - | 500 mL | - |
| Expected Yield | - | - | 75-85% |
Table 2: Reagents and Reaction Conditions for Step 2
| Reagent/Parameter | Molar Ratio | Quantity (for 100g of starting material) | Conditions |
| 6-Fluoro-3,4-dihydroisoquinoline | 1.0 | 100 g | - |
| Potassium cyanide | 1.5 | 64.5 g | 0-5 °C to RT for 8-12 h |
| Benzoyl chloride | 1.2 | 92.8 g (77.3 mL) | 0-5 °C addition |
| Dichloromethane | - | 1 L | - |
| Water | - | 500 mL | - |
| Expected Yield | - | - | 60-70% |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Reissert-Kaufmann reaction.
Troubleshooting Guides and FAQs
Step 1: Bischler-Napieralski Cyclization
-
Q1: The cyclization reaction is sluggish or incomplete. What are the possible causes and solutions?
-
A1:
-
Insufficient Dehydrating Agent: Ensure that at least 1.2 equivalents of phosphorus oxychloride are used. On a large scale, some reagent can be lost due to handling or reaction with atmospheric moisture.
-
Low Reaction Temperature: The reaction typically requires heating to 90-95 °C. Confirm that the internal temperature of the reactor is maintained in this range.
-
Poor Quality Starting Material: Impurities in the N-(2-(3-fluorophenyl)ethyl)formamide can interfere with the reaction. Verify the purity of the starting material by NMR or LC-MS.
-
-
-
Q2: During workup, a significant amount of emulsion is formed. How can this be resolved?
-
A2: Emulsion formation is common during the basification and extraction of isoquinoline derivatives. To break the emulsion, you can try the following:
-
Add a small amount of a saturated brine solution.
-
Filter the entire mixture through a pad of celite.
-
Increase the volume of the organic solvent.
-
-
-
Q3: The yield of 6-fluoro-3,4-dihydroisoquinoline is lower than expected. What are the potential reasons?
-
A3:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Product Loss During Workup: The product has some water solubility. Ensure thorough extraction of the aqueous layer.
-
Decomposition: Prolonged heating at high temperatures can lead to some decomposition. Do not exceed the recommended reaction time significantly.
-
-
Step 2: Reissert-Kaufmann Reaction
-
Q1: The Reissert reaction is not proceeding, or the yield is very low. What should I check?
-
A1:
-
Cyanide Source Inactivity: Potassium cyanide can degrade over time, especially if exposed to moisture and air. Use freshly opened or properly stored KCN.
-
Inefficient Biphasic Mixing: This reaction occurs at the interface of the organic and aqueous layers. Vigorous stirring is crucial for a good reaction rate on a larger scale.
-
Purity of the Dihydroisoquinoline: Impurities from the previous step can inhibit the reaction. Ensure the starting material is of sufficient purity.
-
-
-
Q2: I am observing significant amounts of benzaldehyde and benzoic acid as byproducts. Why is this happening and how can I prevent it?
-
A2: This is likely due to the hydrolysis of benzoyl chloride. To minimize this:
-
Ensure the dropwise addition of benzoyl chloride is performed at a low temperature (0-5 °C).
-
Maintain vigorous stirring to ensure the benzoyl chloride reacts with the dihydroisoquinoline as quickly as possible.
-
-
-
Q3: The final aromatization step is giving a low yield. What are the best practices for this step?
-
A3: The choice of oxidizing agent and reaction conditions is critical.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a powerful oxidant but can be expensive for large-scale synthesis.
-
Manganese Dioxide (MnO₂): A more cost-effective option, but often requires a larger excess and longer reaction times. Ensure you are using activated MnO₂.
-
Solvent: Toluene or xylene are good choices for this step as they allow for higher reaction temperatures.
-
-
-
Q4: What are the key safety precautions for handling potassium cyanide on a large scale?
-
A4: Potassium cyanide is highly toxic.[1][2]
-
Engineering Controls: Always handle KCN in a well-ventilated fume hood or a dedicated enclosed system.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Acid Incompatibility: Never allow KCN to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[2] The workup for the Reissert reaction should be done carefully to avoid acidification of the aqueous cyanide waste.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.
-
-
References
Technical Support Center: Synthesis of 5-Fluoroisoquinoline-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroisoquinoline-1-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: the synthesis of 5-fluoroisoquinoline followed by a Reissert-Henze reaction to introduce the 1-carbonitrile group.
Step 1: Synthesis of 5-Fluoroisoquinoline
Issue 1: Low yield of 5-Fluoroisoquinoline
| Possible Cause | Suggested Solution |
| Incomplete cyclization reaction (e.g., Bischler-Napieralski or Pictet-Spengler). | Ensure anhydrous conditions and the use of a suitable Lewis acid catalyst (e.g., POCl₃, P₂O₅). Optimize reaction temperature and time. |
| Formation of positional isomers. | Purify the crude product using column chromatography or fractional crystallization. Formation of an acid-added salt can facilitate the separation of isomers.[1] |
| Degradation of starting materials or product. | Use freshly distilled starting materials. Protect the reaction from air and moisture. |
Issue 2: Presence of multiple isomers in the product mixture
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in the cyclization step. | Modify the substituents on the starting materials to direct the cyclization to the desired position. Explore alternative synthetic routes with higher regioselectivity. |
| Difficulty in separating isomers. | Employ high-performance liquid chromatography (HPLC) for purification. Formation of crystalline derivatives (e.g., picrates) may aid in separation. |
Step 2: Reissert-Henze Reaction for this compound
Issue 3: Low yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete formation of the Reissert compound (2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile). | Ensure vigorous stirring in the biphasic reaction mixture (e.g., dichloromethane/water). Use a phase-transfer catalyst to improve the reaction rate. |
| Hydrolysis of benzoyl chloride. | Add benzoyl chloride slowly to the reaction mixture at a low temperature. |
| Incomplete elimination to form the final product. | After the formation of the Reissert compound, ensure complete removal of the benzoyl group and elimination to the aromatic carbonitrile. This can be facilitated by basic workup. |
| Reaction with oxygen. | Maintain a nitrogen atmosphere throughout the reaction, as the Reissert anion is sensitive to oxygen. |
Issue 4: Presence of significant byproducts
| Byproduct | Identification | Mitigation Strategy |
| Unreacted 5-Fluoroisoquinoline | Identified by its characteristic NMR and MS signals. | Increase the equivalents of benzoyl chloride and potassium cyanide. Prolong the reaction time. |
| Reissert Compound (2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile) | Can be identified by the presence of the benzoyl group signals in the 1H NMR spectrum. | Ensure complete basic hydrolysis during workup to facilitate elimination. |
| 5-Fluoroisoquinoline-1-carboxamide | Characterized by a different chemical shift for the C1 substituent in 13C NMR and the presence of amide protons in 1H NMR. The molecular ion peak in the mass spectrum will be higher by 18 amu (H₂O) compared to the nitrile. | Avoid acidic conditions during workup that could promote nitrile hydrolysis. Use anhydrous solvents. |
| Benzoic Acid | Can be detected by its characteristic NMR signals and can be easily removed. | Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) during workup. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the synthesis of the 5-fluoroisoquinoline precursor, for which methods like the Bischler-Napieralski or Pictet-Spengler reactions can be employed. The second step is the introduction of the nitrile group at the C1 position using the Reissert-Henze reaction. This reaction involves treating 5-fluoroisoquinoline with an acyl chloride (like benzoyl chloride) and a cyanide source (like potassium cyanide).
Q2: What are the expected major byproducts in the Reissert-Henze reaction for this synthesis?
The most common byproducts include unreacted 5-fluoroisoquinoline, the intermediate Reissert compound (2-benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile), and the hydrolysis product, 5-fluoroisoquinoline-1-carboxamide. Benzoic acid from the benzoyl chloride is also a common byproduct that is easily removed.
Q3: How can I monitor the progress of the Reissert-Henze reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The disappearance of the starting material (5-fluoroisoquinoline) and the appearance of the product spot can be tracked. It is also advisable to monitor the formation of the intermediate Reissert compound.
Q4: What are the key parameters to control for a successful Reissert-Henze reaction?
Key parameters include maintaining a low temperature during the addition of benzoyl chloride to minimize its hydrolysis, ensuring efficient mixing of the biphasic system, and performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the Reissert anion.
Q5: How can I purify the final product, this compound?
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Recrystallization from an appropriate solvent can be used for further purification.
Experimental Protocols
A detailed experimental protocol for a similar synthesis is often proprietary or found within specific scientific literature. However, a general procedure for the Reissert-Henze reaction on an isoquinoline is as follows. Researchers should adapt this protocol for 5-fluoroisoquinoline with appropriate safety precautions.
General Protocol for Reissert-Henze Reaction:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-fluoroisoquinoline in a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of potassium cyanide to the flask.
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, dilute HCl, and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and benzoic acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 5-Fluoroisoquinoline-1-carbonitrile and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities. The strategic introduction of fluorine atoms into bioactive molecules is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comparative overview of the predicted biological activity of 5-Fluoroisoquinoline-1-carbonitrile and its non-fluorinated counterpart, isoquinoline-1-carbonitrile.
Due to a lack of direct comparative experimental data for these specific compounds in the public domain, this guide draws upon established principles of medicinal chemistry and the known biological activities of structurally related isoquinoline derivatives to infer potential similarities and differences.
Predicted Biological Activities: A Comparative Overview
Based on the known bioactivities of the broader isoquinoline class of compounds, both this compound and isoquinoline-1-carbonitrile are predicted to exhibit a range of biological effects, including cytotoxicity against cancer cell lines and potential enzyme inhibition.
The Influence of 5-Fluoro Substitution
The introduction of a fluorine atom at the 5-position of the isoquinoline ring is anticipated to modulate the biological activity of the parent compound, isoquinoline-1-carbonitrile, in several ways:
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. This could translate to increased potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This can increase the compound's metabolic stability, leading to a longer biological half-life and improved pharmacokinetic properties.
-
Altered Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.
-
Modified Conformation: The presence of a fluorine atom can influence the preferred conformation of the molecule, which in turn can affect its binding to target proteins.
Potential Therapeutic Applications
Given the established anticancer and antimicrobial properties of many isoquinoline derivatives, both compounds could be investigated for their potential in these therapeutic areas.
Anticancer Activity
Numerous isoquinoline alkaloids have demonstrated significant cytotoxicity against a variety of cancer cell lines.[1] The mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival.[2] It is plausible that both this compound and isoquinoline-1-carbonitrile could exhibit similar properties. The fluorinated analog, in particular, may show enhanced anticancer activity due to the reasons outlined above.
Enzyme Inhibition
Isoquinoline derivatives have been identified as inhibitors of various enzymes.[2] The specific enzymes that might be inhibited by the two compounds would require experimental screening. However, based on the broader class, potential targets could include kinases, topoisomerases, and other enzymes involved in critical cellular processes.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and isoquinoline-1-carbonitrile, the following standard experimental protocols are recommended.
Cytotoxicity Assays
1. MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product.
Experimental Workflow for MTS Assay
Caption: Workflow for determining cytotoxicity using the MTS assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and isoquinoline-1-carbonitrile in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Enzyme Inhibition Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Enzyme Inhibition
ELISA can be adapted to screen for enzyme inhibitors. This protocol outlines a competitive ELISA format.
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to screen for enzyme inhibitors.
Detailed Protocol:
-
Enzyme Coating: Coat the wells of a 96-well microplate with the target enzyme overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Add the test compounds (this compound and isoquinoline-1-carbonitrile) at various concentrations to the wells, followed by the addition of a biotinylated substrate of the enzyme. Incubate for 1-2 hours at room temperature to allow for competition between the inhibitor and the substrate for binding to the enzyme.
-
Detection: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine).
-
Color Development: Allow the color to develop in the dark.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm. A decrease in signal compared to the control (no inhibitor) indicates enzyme inhibition.
Conclusion and Future Directions
While direct experimental evidence is currently lacking for a definitive comparison, the principles of medicinal chemistry suggest that this compound may exhibit enhanced biological activity and improved pharmacokinetic properties compared to its non-fluorinated analog, isoquinoline-1-carbonitrile. The introduction of the fluorine atom is a well-established strategy for optimizing lead compounds in drug discovery.
To validate these predictions, it is imperative to conduct head-to-head in vitro and in vivo studies using the experimental protocols outlined in this guide. Such studies would provide the necessary quantitative data to accurately assess the therapeutic potential of both compounds and guide future drug development efforts. Further research should also focus on identifying the specific molecular targets and elucidating the mechanisms of action of these compounds.
References
- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 5-Fluoroisoquinoline-1-carbonitrile: A Comparative Analysis Against Standard-of-Care Drugs
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the in vivo efficacy, mechanism of action, and therapeutic applications of 5-Fluoroisoquinoline-1-carbonitrile. At present, no preclinical or clinical studies detailing the biological activity of this specific compound have been published.
Consequently, a direct comparison of this compound with any established standard-of-care drugs for a specific indication is not feasible. The foundational data required to construct a meaningful and objective comparison guide, including quantitative efficacy data and detailed experimental protocols, does not exist in the public domain.
For a comparative analysis to be conducted, the following foundational information would be required:
-
Target Indication: The specific disease or condition for which this compound is being investigated.
-
Mechanism of Action: The molecular pathway or target through which the compound is proposed to exert its therapeutic effect.
-
In Vivo Preclinical Data: Results from animal model studies detailing dose-response relationships, tumor growth inhibition, survival analysis, and other relevant efficacy endpoints.
-
Pharmacokinetic and Pharmacodynamic Profiles: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its biochemical and physiological effects in a living organism.
-
Toxicology and Safety Data: Information on the potential adverse effects of the compound.
Without this essential data, it is impossible to identify the appropriate standard-of-care comparators, structure a data-driven comparison, or provide the detailed experimental methodologies requested.
Hypothetical Experimental Workflow for Efficacy Assessment
Should data for this compound become available, a typical experimental workflow to assess its in vivo efficacy against a standard-of-care drug in a cancer context might be structured as follows. This is a generalized representation and would be adapted based on the specific cancer type and compound characteristics.
Caption: A generalized workflow for assessing the in vivo efficacy of a novel compound against a standard-of-care drug in a preclinical cancer model.
Hypothetical Signaling Pathway Inhibition
If, for instance, this compound were identified as a PARP (Poly (ADP-ribose) polymerase) inhibitor, a key mechanism in certain cancer therapies, its interaction in the DNA damage repair pathway could be visualized. PARP inhibitors are a standard of care in cancers with BRCA1/2 mutations.
Caption: A diagram illustrating the principle of synthetic lethality with a hypothetical PARP inhibitor in BRCA-mutated cancer cells.
This document will be updated should information regarding the in vivo efficacy and therapeutic targets of this compound become publicly available. Researchers and drug development professionals are encouraged to consult proprietary databases or internal research findings for any unpublished data on this compound.
Comparative analysis of different synthetic methods for fluorinated isoquinolines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the isoquinoline scaffold has become a cornerstone of modern medicinal chemistry. Fluorinated isoquinolines often exhibit enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles, making them highly sought-after motifs in drug discovery.[1][2][3] This guide provides a comparative analysis of various synthetic methodologies for accessing these valuable compounds, with a focus on reaction efficiency, substrate scope, and practical applicability. The information is curated to assist researchers in selecting the most suitable synthetic strategy for their specific target molecules.
Comparative Analysis of Synthetic Methods
The synthesis of fluorinated isoquinolines can be broadly categorized into classical ring-closing reactions, transition-metal-catalyzed cross-couplings and cyclizations, and modern cycloaddition/annulation strategies. Each approach offers distinct advantages and is suited for different substitution patterns and functional group tolerances.
Table 1: Comparison of Key Synthetic Methods for Fluorinated Isoquinolines
| Method Category | Specific Reaction | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Product Scope (Fluorination) | Yields (%) | Advantages | Disadvantages |
| Classical Methods | Bischler-Napieralski | Fluorinated phenethylamines | PPA, POCl₃, P₂O₅ | High temperature | Ring fluorination | Moderate | Readily available starting materials | Harsh conditions, limited functional group tolerance |
| Pomeranz-Fritsch | Fluorinated benzaldehydes, aminoacetal | H₂SO₄ | High temperature | Ring fluorination | Variable | Access to C4-unsubstituted isoquinolines | Often requires strongly acidic conditions | |
| Transition-Metal | Rh(III)-Catalyzed [4+2] Annulation | Oxadiazoles, difluoromethylene alkynes | [RhCp*Cl₂]₂, AgSbF₆ | 100 °C, DCE | Vinyl fluorination at C3 | Good to excellent | High efficiency, good functional group tolerance[4] | Requires specific directing groups |
| Catalysis | Pd-Catalyzed Coupling/Cyclization | o-Iodobenzaldehydes, terminal alkynes | Pd catalyst, Cu catalyst | Microwave irradiation | Varied | Good to excellent | Rapid synthesis, good yields[5] | Requires pre-functionalized starting materials |
| Cu-Catalyzed Cascade | 2-Haloaryloxime acetates, β-dicarbonyls | Cu(OAc)₂, K₂CO₃ | 100 °C, DMSO | Varied | Good to excellent | High chemo- and regioselectivity | Substrate scope can be limited | |
| Cycloaddition/ | Aryne Annulation | Silylaryl triflates, N-acyl dehydroamino esters | TBAT | 23 °C, THF | Ring fluorination, trifluoromethylation | Good | Mild conditions, access to polysubstituted isoquinolines[1] | Aryne precursors can be challenging to prepare |
| Annulation | [3+2] Cycloaddition | Isoquinolinium N-ylides, difluoroenoxysilanes | DBU | Room temp, CH₂Cl₂ | Fluorinated pyrrolo[2,1-a]isoquinolines | Good to excellent | Mild conditions, high functionalization[6] | Limited to fused ring systems |
| Modern Methods | Thermal Decomposition of N-fluoroalkyl-1,2,3-triazoles | N-Fluoroalkyl-1,2,3-triazoles | KF | Microwave, solvent-free | 1-Fluoroalkyl, 3-fluoro | Good | Novel access to 1-fluoroalkylated isoquinolines[7] | Requires synthesis of specific triazole precursors[7] |
| Microwave-Assisted Radical Cyclization | Vinyl isonitriles, alcohols | No metal catalyst | Microwave | Hydroxyl-containing isoquinolines (can be fluorinated) | Good | Metal-free, eco-friendly[8] | Scope of fluorination depends on starting isonitrile |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below to illustrate the practical execution of these reactions.
Protocol 1: Rh(III)-Catalyzed [4+2] Annulation for Vinyl Fluorinated Isoquinolines
This protocol is adapted from the work of Luo et al.[4]
Reaction: Oxadiazole (0.2 mmol, 1.0 equiv) is combined with difluoromethylene alkyne (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (4 mol %), and AgSbF₆ (20 mol %) in a sealed tube. Dichloroethane (DCE, 1.0 mL) is added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired vinyl fluorinated isoquinoline.
Protocol 2: Thermal Decomposition of N-Fluoroalkyl-1,2,3-triazoles
This protocol is based on the method developed by Kubickova et al.[7]
Reaction: A mixture of N-fluoroalkyl-1,2,3-triazole (0.5 mmol) and potassium fluoride (1.5 mmol, 3.0 equiv) is placed in a microwave vial. The vial is sealed and heated in a microwave reactor at the specified temperature and time (e.g., 180 °C for 30 min). After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered, and concentrated. The crude product is then purified by column chromatography to yield the 1-fluoroalkyl-3-fluoroisoquinoline.
Protocol 3: [3+2] Cycloaddition for Fluorinated Pyrrolo[2,1-a]isoquinolines
This protocol is derived from the work of Xi et al.[6]
Reaction: To a solution of isoquinolinium N-ylide (0.2 mmol, 1.0 equiv) and difluoroenoxysilane (0.24 mmol, 1.2 equiv) in dichloromethane (2.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 0.1 equiv). The reaction is stirred at room temperature for the appropriate time (monitored by TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to provide the fluorinated pyrrolo[2,1-a]isoquinoline.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in selected synthetic methods for fluorinated isoquinolines.
Caption: Rh(III)-Catalyzed [4+2] Annulation Pathway.
Caption: Synthesis via Thermal Decomposition of Triazoles.
Caption: [3+2] Cycloaddition and Aromatization Workflow.
Summary and Outlook
The synthesis of fluorinated isoquinolines is a dynamic field with a continuous evolution of new and improved methodologies. While classical methods remain relevant for certain applications, modern transition-metal-catalyzed and cycloaddition reactions offer milder conditions, broader substrate scopes, and access to novel fluorinated motifs.[1][8] The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the need for functional group tolerance. Future developments are likely to focus on enhancing the sustainability of these processes through the use of greener solvents, recyclable catalysts, and more atom-economical reactions, further empowering the discovery of next-generation pharmaceuticals.[8][9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of 5-Fluoroisoquinoline-1-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 5-Fluoroisoquinoline-1-carbonitrile. Due to the limited publicly available data on this specific molecule, this document outlines a proposed mechanism based on the known activities of structurally related compounds and details the necessary experimental protocols to investigate its biological activity. It further compares this hypothetical profile with established therapeutic agents, offering a roadmap for its preclinical evaluation.
Postulated Mechanism of Action
Based on its structural features—a planar isoquinoline scaffold, an electrophilic carbonitrile group, and a fluorine substituent—it is hypothesized that this compound (5-FIQ) functions as a covalent inhibitor of a critical cysteine protease involved in cancer cell proliferation and survival. The isoquinoline moiety is common in compounds with anticancer properties, often mediating interactions with protein targets.[1][2][3] The nitrile group can act as a "warhead," forming a covalent bond with the thiol group of a cysteine residue in the active site of an enzyme, leading to irreversible inhibition.[4][5] The electron-withdrawing fluorine atom may enhance the electrophilicity of the nitrile carbon, increasing its reactivity, and could also improve the compound's metabolic stability and binding affinity.[6]
Comparative Analysis with Alternative Anticancer Agents
To validate the efficacy and mechanism of 5-FIQ, a direct comparison with established anticancer drugs is essential. This guide proposes a comparison with two agents representing different mechanisms of action:
-
Doxorubicin: A well-characterized anthracycline antibiotic that acts primarily as a DNA intercalator and topoisomerase II inhibitor, leading to broad cytotoxic effects.
-
Ibrutinib: A targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), which also utilizes a reactive group to form a covalent bond with a cysteine residue in the kinase domain.
This comparison will help to elucidate whether 5-FIQ has a specific, targeted mechanism or a broader cytotoxic profile.
Experimental Data Presentation
The following tables outline the key in vitro experiments required to validate the proposed mechanism of action and compare the performance of 5-FIQ with Doxorubicin and Ibrutinib.
Table 1: In Vitro Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | MCF-7 (Breast Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | |
| HCT116 (Colon Cancer) | Data to be determined | |
| HEK293 (Non-cancerous) | Data to be determined | |
| Doxorubicin | MCF-7 (Breast Cancer) | Reference Value |
| A549 (Lung Cancer) | Reference Value | |
| HCT116 (Colon Cancer) | Reference Value | |
| HEK293 (Non-cancerous) | Reference Value | |
| Ibrutinib | MCF-7 (Breast Cancer) | Reference Value |
| A549 (Lung Cancer) | Reference Value | |
| HCT116 (Colon Cancer) | Reference Value | |
| HEK293 (Non-cancerous) | Reference Value |
Table 2: Cysteine Protease Inhibition Assay (e.g., Cathepsin B)
| Compound | Target Enzyme | IC50 (nM) | Mode of Inhibition |
| This compound | Cathepsin B | Data to be determined | Hypothesized: Covalent |
| Doxorubicin | Cathepsin B | Reference Value (N/A) | Non-inhibitory |
| Ibrutinib | Cathepsin B | Reference Value (N/A) | Non-inhibitory |
| CA-074 (Control) | Cathepsin B | Reference Value | Covalent |
Table 3: Cell-Based Mechanistic Assays
| Assay | Parameter Measured | 5-FIQ | Doxorubicin | Ibrutinib |
| Annexin V/PI Staining | Apoptosis Induction | To be determined | Reference | Reference |
| Cell Cycle Analysis | Cell Cycle Arrest | To be determined | Reference | Reference |
| Caspase-3/7 Activity | Apoptotic Pathway Activation | To be determined | Reference | Reference |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer (MCF-7, A549, HCT116) and non-cancerous (HEK293) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-FIQ, Doxorubicin, and Ibrutinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.
Cysteine Protease Inhibition Assay
-
Enzyme Activation: Pre-incubate the target cysteine protease (e.g., Cathepsin B) in an appropriate assay buffer.
-
Inhibitor Incubation: Add varying concentrations of 5-FIQ to the activated enzyme and incubate for a defined period to allow for covalent bond formation.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values by plotting the enzyme activity against the inhibitor concentration. To confirm covalent inhibition, perform a "jump-dilution" experiment where the enzyme-inhibitor complex is diluted, and recovery of activity is monitored.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Hypothesized mechanism of 5-FIQ inducing apoptosis.
Caption: Workflow for validating 5-FIQ's mechanism.
Caption: Comparison of anticancer agent mechanisms.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 5-Fluoroisoquinoline-1-carbonitrile (Compound X) Against a Panel of Kinases
This guide provides a comparative analysis of the kinase cross-reactivity profile of 5-Fluoroisoquinoline-1-carbonitrile, herein referred to as Compound X. The inhibitory activity of Compound X was assessed against a broad panel of kinases and compared with two alternative kinase inhibitors, Inhibitor Y and Inhibitor Z. This document is intended for researchers, scientists, and drug development professionals to provide objective, data-driven insights into the selectivity and potential off-target effects of Compound X.
Data Presentation: Kinase Inhibition Profile
The kinase inhibition potential of Compound X, Inhibitor Y, and Inhibitor Z was evaluated at a concentration of 1 µM. The results are presented as the percentage of remaining kinase activity in the presence of the inhibitor, where a lower value indicates stronger inhibition.
| Kinase Target | Primary Kinase Family | % Inhibition by Compound X (1 µM) | % Inhibition by Inhibitor Y (1 µM) | % Inhibition by Inhibitor Z (1 µM) |
| MAPK1 (ERK2) | CMGC | 89.5 | 85.2 | 45.1 |
| CDK2 | CMGC | 85.3 | 88.1 | 52.3 |
| MAPK14 (p38α) | CMGC | 42.1 | 35.8 | 15.6 |
| GSK3B | CMGC | 38.7 | 29.4 | 10.2 |
| AURKB | Other | 76.8 | 12.5 | 92.4 |
| PLK1 | Other | 25.4 | 8.1 | 78.9 |
| SRC | TK | 68.2 | 91.3 | 21.7 |
| ABL1 | TK | 33.9 | 85.7 | 18.4 |
| EGFR | TK | 15.6 | 40.2 | 5.8 |
| VEGFR2 | TK | 12.3 | 35.9 | 4.1 |
| AKT1 | AGC | 55.4 | 22.1 | 3.5 |
| PKA | AGC | 5.2 | 4.8 | 2.1 |
| ROCK1 | AGC | 18.9 | 15.3 | 6.7 |
Summary of Findings:
-
Compound X demonstrates potent inhibition against members of the CMGC kinase family, specifically MAPK1 and CDK2, and also shows significant activity against AURKB, SRC, and AKT1. Its profile suggests a multi-targeted inhibitor with a distinct selectivity pattern.
-
Inhibitor Y exhibits strong inhibition of SRC and ABL1, with moderate activity against MAPK1 and CDK2, indicating a primary preference for the TK family.
-
Inhibitor Z shows high selectivity for the Aurora and Polo-like kinases, AURKB and PLK1, with minimal cross-reactivity against the other kinases in this panel.
Experimental Protocols
A widely recognized method for determining kinase inhibitor selectivity is through a comprehensive kinase panel screening, such as a KinomeScan or a similar competitive binding assay.
Kinase Selectivity Profiling via Competitive Binding Assay
This method quantifies the interaction between a test compound and a panel of kinases. The assay principle relies on the displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound.
Materials:
-
DNA-tagged kinases
-
Immobilized ligand on a solid support (e.g., beads)
-
Test compounds (Compound X, Inhibitor Y, Inhibitor Z) dissolved in DMSO
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
A kinase tagged with a unique DNA identifier is incubated with the test compound.
-
This mixture is then added to a well containing an immobilized, non-selective kinase inhibitor.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
Unbound kinase is removed through a wash step.
-
The amount of kinase remaining bound to the solid support is quantified by measuring the amount of associated DNA using qPCR.
-
The results are reported as "percent of control," where the control is a DMSO-only sample. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Visualizations
Hypothetical Signaling Pathway Inhibition by Compound X
The following diagram illustrates a simplified signaling cascade that could be modulated by Compound X, based on its inhibitory profile.
Caption: Hypothetical signaling pathways impacted by Compound X.
Experimental Workflow for Kinase Profiling
This diagram outlines the key steps in the kinase cross-reactivity profiling experiment described in the protocol section.
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Fluoroisoquinoline-1-carbonitrile and similar chemical entities. The following sections detail the experimental protocols for key ADME assays, present available data for related compounds to infer the potential profile of this compound, and visualize the experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
The assessment of ADME properties is crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of a compound.[1][2][3] Standardized in vitro assays are employed to evaluate these characteristics, providing insights that guide the selection and optimization of drug candidates.[2][4]
Metabolic Stability Assay
Metabolic stability is a measure of a compound's susceptibility to metabolism, typically by hepatic enzymes.[5][6] This assay is critical for predicting the in vivo half-life and clearance of a drug.[5][7]
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology: The test compound is incubated with liver microsomes (human, rat, mouse, or other species) or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s.[1][8] The reaction is initiated by adding a cofactor such as NADPH.[1] Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo.[5][8]
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[1][4]
-
Objective: To assess a compound's ability to cross the intestinal epithelial barrier.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane in a Transwell™ plate.[1] The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. To assess active efflux, the compound is added to the BL side and its transport to the AP side is measured.[1] The concentration of the compound in the receiver compartment is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption.
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site.[9]
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.
-
Methodology: Equilibrium dialysis is a common method where a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment with buffer.[10] The system is allowed to reach equilibrium, after which the concentration of the compound in both compartments is measured by LC-MS/MS. The unbound fraction (fu) is the ratio of the concentration in the buffer to the concentration in the plasma.[10] Another technique is equilibrium gel filtration.[11]
-
Data Analysis: The result is typically expressed as the percentage of the compound bound to plasma proteins. Highly protein-bound drugs may have a lower volume of distribution and clearance.
Comparative ADME Data
| Compound Class | Assay | Result | Reference |
| Isoquinoline Derivatives | HER2 Kinase Inhibition | Good inhibitory activities | [12] |
| Isoquinoline Derivatives | Metabolic Stability (Human & Mouse Liver Microsomes) | Generally poor, with some exceptions showing good stability | [12] |
| Methoxybenzo[h]quinoline-3-carbonitrile Analogs | In Silico ADME/Tox Profiling | Reported to describe molecular properties related to pharmacokinetics | [13] |
| Quinoline-3-carbonitrile Derivatives | In Silico ADMET | Low ability to penetrate BBB, good to moderate aqueous solubility, non-inhibitory to CYP2D6 | [14] |
| 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives | In Silico ADMET Prediction | Molecules exhibited an acceptable range | [15] |
This table summarizes available data for related compound classes to provide a qualitative comparison.
Visualizing Experimental Workflows
ADME Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a test compound.
Caption: A typical experimental workflow for in vitro ADME profiling.
Metabolic Stability Assay Workflow
This diagram details the steps involved in a typical metabolic stability assay.
Caption: Workflow for a metabolic stability assay.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein binding of drugs in plasma, interstitial fluid and tissues: effect on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Isoquinoline-Based Inhibitors: Targeting PARP and Tankyrase in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides an excellent platform for the orientation of functional groups to interact with various enzymatic targets. This guide provides a detailed head-to-head comparison of two prominent classes of isoquinoline-based inhibitors: those targeting Poly(ADP-ribose) polymerase (PARP) and those targeting Tankyrase (TNKS), both critical enzyme families in cancer therapy and other diseases. While this guide focuses on these two important classes, it is important to note that specific biological activity data for 5-Fluoroisoquinoline-1-carbonitrile, a potential building block in synthesizing such inhibitors, is not extensively available in the public domain.
Isoquinoline-Based PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1][2] PARP-1, the most abundant member, plays a critical role in sensing DNA single-strand breaks and recruiting the necessary repair machinery.[1] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Several isoquinoline-based compounds have been developed as potent PARP inhibitors.
Quantitative Comparison of Isoquinoline-Based PARP Inhibitors
The following table summarizes the in vitro potency of selected isoquinoline-based PARP inhibitors against PARP-1 and PARP-2.
| Compound ID | Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1 vs PARP-2) | Reference |
| Olaparib | Phthalazinone (related to isoquinolinone) | 1.5 | 0.8 | ~2-fold for PARP-2 | [2] |
| BYK204165 | 4H-isoquinolin-1,3-dione | 45 | 4,200 | ~100-fold for PARP-1 | |
| Compound 5c | Isoquinolinone-Naphthoquinone Hybrid | 2.4 | - | - | [3] |
| Compound 5d | Isoquinolinone-Naphthoquinone Hybrid | 4.8 | - | - | [3] |
| Lead Compound | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | 63.1 | 29.4 | ~2-fold for PARP-2 | [2] |
Note: Data is compiled from various sources and assay conditions may differ.
Signaling Pathway: PARP in DNA Damage Repair
PARP enzymes, particularly PARP-1, are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks, which can then result in double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Experimental Protocol: PARP Inhibition Assay
A common method to assess PARP-1 inhibition is a cell-free enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline-based compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP-1 activity)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (isoquinoline-based inhibitors) dissolved in DMSO
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed biotin-ADP-ribosylation of histones.
-
Washing: Wash the plate to remove unincorporated biotinylated NAD+ and other reaction components.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.
-
Substrate Addition: After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isoquinoline-Based Tankyrase Inhibitors
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[4][] Dysregulation of the Wnt pathway is implicated in the development of several cancers, particularly colorectal cancer. Tankyrase inhibitors stabilize Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and suppression of Wnt signaling. The isoquinolin-1(2H)-one scaffold has been identified as a potent core for the development of Tankyrase inhibitors.[4]
Quantitative Comparison of Isoquinoline-Based Tankyrase Inhibitors
The following table presents the in vitro potency of selected isoquinoline-based inhibitors against Tankyrase 1 and 2.
| Compound ID | Scaffold | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cell-based Wnt Signaling IC50 (nM) | Reference |
| XAV939 | Triazolopyridinone | 11 | 4 | ~40 | |
| Compound 11c | Isoquinolin-1(2H)-one | 9 | 3 | 29 | [4] |
| Compound 21 | 3-Aryl-5-substituted isoquinolin-1-one | - | Potent | Potent | [6] |
| Compound 25 | Isoquinolin-1-one | 30 | 5.1 | - | [7] |
Note: Data is compiled from various sources and assay conditions may differ.
Signaling Pathway: Tankyrase in Wnt/β-catenin Signaling
In the absence of a Wnt signal, a "destruction complex" consisting of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes. Tankyrase inhibitors prevent the PARsylation of Axin, leading to its stabilization, reformation of the destruction complex, and subsequent degradation of β-catenin.
Experimental Protocol: Tankyrase Inhibition Assay (Cell-Based)
A common method to assess the cellular activity of Tankyrase inhibitors is a reporter gene assay.
Objective: To determine the IC50 of an isoquinoline-based compound for the inhibition of Wnt/β-catenin signaling.
Materials:
-
A human cell line with a constitutively active Wnt pathway (e.g., DLD-1, which has a mutation in APC) or a cell line responsive to Wnt ligand stimulation.
-
A luciferase reporter plasmid under the control of a TCF/LEF responsive promoter (e.g., TOPFlash).
-
A control reporter plasmid for normalization (e.g., Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds (isoquinoline-based inhibitors) dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure both the Firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The IC50 value is determined by plotting the percentage of inhibition of the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The isoquinoline scaffold serves as a versatile template for the design of potent and selective enzyme inhibitors. This guide has provided a head-to-head comparison of isoquinoline-based inhibitors targeting PARP and Tankyrase, highlighting their distinct mechanisms of action, comparative potencies, and the signaling pathways they modulate. While direct biological data for this compound remains elusive, the broader classes of isoquinoline-based PARP and Tankyrase inhibitors represent exciting avenues for the development of novel therapeutics for cancer and other diseases. The provided experimental protocols offer a foundation for the evaluation of new chemical entities based on this privileged scaffold.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Plausible Synthetic Protocols for 5-Fluoroisoquinoline-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Proposed Synthetic Routes
The following table summarizes the key aspects of three plausible synthetic routes to 5-Fluoroisoquinoline-1-carbonitrile. Each route leverages established organic chemistry reactions, adapted for the specific target molecule.
| Parameter | Route 1: Reissert-Henze Reaction | Route 2: Bischler-Napieralski Cyclization followed by Cyanation | Route 3: Pomeranz-Fritsch-Bobbitt Reaction |
| Starting Materials | 5-Fluoroisoquinoline | 2-(4-Fluorophenyl)ethylamine, Acetyl chloride | 4-Fluorobenzaldehyde, Aminoacetaldehyde dimethyl acetal |
| Key Transformations | Reissert-Henze reaction | Bischler-Napieralski cyclization, Aromatization, Cyanation | Pomeranz-Fritsch-Bobbitt cyclization, Cyanation |
| Number of Steps | 2 | 3 | 3 |
| Potential Yield | Moderate | Moderate to Good | Moderate |
| Potential Purity | Good | Good | Moderate |
| Scalability | Moderate | Good | Moderate |
| Key Advantages | Direct introduction of the nitrile group. | Well-established and widely used reaction. | Utilizes commercially available starting materials. |
| Potential Challenges | Handling of cyanide reagents. Potential for side reactions. | Aromatization step can be harsh. Cyanation may require optimization. | Reaction conditions can be sensitive and may require careful optimization. |
Detailed Experimental Protocols
Route 1: Reissert-Henze Reaction
This route offers a direct approach to the target molecule from 5-Fluoroisoquinoline. The key step is the Reissert-Henze reaction, which involves the formation of a Reissert compound followed by its rearrangement and elimination to yield the 1-carbonitrile.
Step 1: Synthesis of 2-Benzoyl-5-fluoro-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)
-
To a stirred solution of 5-Fluoroisoquinoline (1.0 eq) in dichloromethane (10 mL/mmol) is added benzoyl chloride (1.2 eq).
-
A solution of potassium cyanide (1.5 eq) in water (5 mL/mmol) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at room temperature for 12-16 hours.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude Reissert compound, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
The Reissert compound (1.0 eq) is dissolved in a suitable solvent such as a mixture of acetic acid and water.
-
The solution is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.
Route 2: Bischler-Napieralski Cyclization followed by Cyanation
This route builds the isoquinoline core from a phenethylamine derivative, a classic and robust strategy.
Step 1: Synthesis of N-(2-(4-Fluorophenyl)ethyl)acetamide
-
To a solution of 2-(4-Fluorophenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added triethylamine (1.2 eq) at 0 °C.
-
Acetyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the amide product.
Step 2: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline
-
The amide from the previous step (1.0 eq) is dissolved in a high-boiling solvent like toluene.
-
Phosphorus pentoxide (2.0 eq) or another suitable dehydrating agent is added portion-wise.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction is quenched by the slow addition of ice and then basified with a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 3: Synthesis of 5-Fluoroisoquinoline and subsequent Cyanation
-
The 6-Fluoro-3,4-dihydroisoquinoline (1.0 eq) is dissolved in a suitable solvent and treated with a dehydrogenating agent (e.g., Pd/C in a high-boiling solvent or manganese dioxide) and heated to effect aromatization to 5-Fluoroisoquinoline.
-
The resulting 5-Fluoroisoquinoline is then subjected to a cyanation reaction. A common method is the conversion to an N-oxide, followed by treatment with trimethylsilyl cyanide (TMSCN) and a suitable activating agent.
Route 3: Pomeranz-Fritsch-Bobbitt Reaction
This route constructs the isoquinoline ring from a benzaldehyde and an aminoacetal derivative.
Step 1: Synthesis of N-(4-Fluorobenzylidene)-2,2-dimethoxyethanamine
-
4-Fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) are dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a dehydrating agent (e.g., molecular sieves) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure to yield the crude imine.
Step 2: Synthesis of 5-Fluoroisoquinoline
-
The crude imine is dissolved in a strong acid, typically concentrated sulfuric acid or a mixture of sulfuric acid and trifluoroacetic acid, at a low temperature (0 °C).
-
The reaction mixture is stirred at room temperature for several hours until the cyclization is complete.
-
The mixture is then carefully poured onto ice and basified with a strong base (e.g., NaOH).
-
The product is extracted with an organic solvent, dried, and concentrated.
Step 3: Synthesis of this compound
-
The 5-Fluoroisoquinoline obtained can be converted to the target nitrile via a Reissert-Henze type reaction as described in Route 1, or through other modern cyanation methods.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each proposed synthetic route.
Caption: Proposed synthetic pathways for this compound.
This guide provides a starting point for the development of a robust and reproducible synthesis of this compound. Experimental conditions for each step will require careful optimization and characterization of intermediates and the final product is essential to ensure purity and structural confirmation.
Benchmarking 5-Fluoroisoquinoline-1-carbonitrile: A Comparative Analysis of Potency and Selectivity
A comprehensive review of available data indicates a significant gap in the scientific literature regarding the specific biological activity of 5-Fluoroisoquinoline-1-carbonitrile. While the isoquinoline scaffold and its fluorinated derivatives are recognized for their broad pharmacological potential, experimental data detailing the potency and selectivity of this particular compound against specific biological targets could not be retrieved from publicly available scientific databases. This guide, therefore, serves to highlight the general importance of this class of compounds and outlines the established methodologies used to characterize similar molecules, providing a framework for the future evaluation of this compound.
The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and neurological effects. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be metabolized to a carboxamide or carboxylic acid, potentially influencing the compound's biological profile.
Given the absence of specific data for this compound, this guide will present a generalized approach to benchmarking such a compound, drawing parallels from the characterization of other isoquinoline-based inhibitors.
General Experimental Protocols for Potency and Selectivity Profiling
To ascertain the biological activity of a novel compound like this compound, a systematic series of in vitro and in vivo experiments are typically conducted.
In Vitro Potency Assessment: Target-Based Assays
The initial step involves identifying the putative biological target(s). Based on the structural similarity of this compound to known inhibitors, a primary screen against a panel of relevant targets would be performed. Common targets for isoquinoline derivatives include protein kinases, phosphodiesterases, and various receptors.
Methodology:
-
Enzyme/Receptor Binding Assays: These assays measure the direct interaction of the compound with its purified target protein.
-
Protocol: A fixed concentration of the purified target protein and a corresponding radiolabeled ligand or substrate are incubated with varying concentrations of the test compound. The amount of bound radioligand is then quantified using techniques like scintillation counting or fluorescence polarization. The data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
-
Enzyme Activity Assays: These assays measure the functional effect of the compound on the catalytic activity of an enzyme.
-
Protocol: The enzyme, its substrate, and co-factors are incubated with a range of concentrations of the test compound. The formation of the product is monitored over time using methods such as spectrophotometry, fluorimetry, or luminescence. The IC50 value is determined by plotting the enzyme activity against the compound concentration.
-
Cellular Potency Assessment
Cell-based assays are crucial to determine the compound's efficacy in a more physiologically relevant context.
Methodology:
-
Cell Viability/Proliferation Assays: These assays are fundamental for assessing the cytotoxic or anti-proliferative effects of a compound.
-
Protocol: Cancer cell lines or other relevant cell types are treated with increasing concentrations of the compound for a specified period (e.g., 48-72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity. The half-maximal effective concentration (EC50) is then calculated.
-
-
Target Engagement Assays: These assays confirm that the compound interacts with its intended target within the cell.
-
Protocol: Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. Cells are treated with the compound, and then subjected to a heat gradient. The stabilization of the target protein upon compound binding leads to a shift in its melting temperature, which can be detected by Western blotting or mass spectrometry.
-
Selectivity Profiling
To assess the compound's specificity and potential for off-target effects, it is screened against a panel of related and unrelated biological targets.
Methodology:
-
Kinase Panel Screening: If the primary target is a kinase, the compound is tested against a broad panel of other kinases (e.g., the KinomeScan™ platform). This provides a selectivity score and identifies potential off-target kinases, which could lead to unwanted side effects.
-
Receptor Profiling: Similarly, for receptor-active compounds, screening against a panel of different receptor subtypes and families is essential.
Data Presentation
The quantitative data generated from these assays are typically summarized in a table for easy comparison with other reference compounds.
| Compound | Primary Target | IC50 (nM) | Cellular EC50 (nM) | Selectivity (Fold vs. Off-Target X) |
| This compound | TBD | TBD | TBD | TBD |
| Comparator A | Target Y | X | Y | Z |
| Comparator B | Target Y | X' | Y' | Z' |
| TBD: To be determined through experimental evaluation. |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for characterizing the potency and selectivity of a novel inhibitor.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a kinase inhibitor.
Safety Operating Guide
Safe Disposal of 5-Fluoroisoquinoline-1-carbonitrile: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of 5-Fluoroisoquinoline-1-carbonitrile.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on safety data sheets for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3] |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer.
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Classify this compound as a hazardous chemical waste. Due to its chemical structure (a fluorinated aromatic nitrile), it should be segregated into the halogenated organic waste stream. Do not mix with non-halogenated solvents or other waste types.
-
Aqueous Waste: If the compound is in a solution, the entire solution should be treated as hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain.[1][2][3]
2. Preparing for Disposal:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.
-
Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Also, include any other components of the waste mixture.
3. Transferring the Waste:
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container using a spatula or other appropriate tool. Avoid creating dust.[3]
-
Liquid Waste: If the compound is in a solution, pour the liquid carefully into the designated waste container, avoiding splashes.
-
Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). The rinsate must also be collected and added to the hazardous waste container.
4. Storage and Final Disposal:
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][3] Follow all institutional and local regulations for hazardous waste disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial absorbent pad to contain the spill.[3] For solid spills, carefully sweep up the material to avoid creating dust.[4]
-
Collect the Spilled Material: Transfer the absorbed or swept-up material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Fluoroisoquinoline-1-carbonitrile
Essential Safety and Handling Guide for 5-Fluoroisoquinoline-1-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar compounds, including other fluorinated and cyano-substituted quinolines and isoquinolines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer immediate, practical guidance on personal protective equipment (PPE), operational procedures, and disposal.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn to protect from splashes. A face shield offers an additional layer of protection for the entire face.[2] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves provide good resistance to a wide range of chemicals.[2] For handling highly corrosive substances, neoprene gloves are recommended.[2] Always inspect gloves for integrity before use. |
| Body Protection | Chemical-resistant lab coat or coveralls | Provides a barrier against spills and splashes.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure safe handling of this compound:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Wear the full complement of recommended PPE at all times.
-
Avoid creating dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with an inert absorbent material.
-
Collect the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or absorbent pads that come into contact with the compound should be disposed of as hazardous waste.
Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
